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Lepadin E

Cat. No.: B1246108
M. Wt: 421.7 g/mol
InChI Key: QNAATLGQMSSVEO-CJHSMMPESA-N
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Description

Lepadin E has been reported in Didemnum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H47NO3 B1246108 Lepadin E

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H47NO3

Molecular Weight

421.7 g/mol

IUPAC Name

[(2R,3S,4aR,5R,8aS)-5-(5-hydroxyoctyl)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (E)-oct-2-enoate

InChI

InChI=1S/C26H47NO3/c1-4-6-7-8-9-18-26(29)30-25-19-23-21(14-10-11-16-22(28)13-5-2)15-12-17-24(23)27-20(25)3/h9,18,20-25,27-28H,4-8,10-17,19H2,1-3H3/b18-9+/t20-,21-,22?,23-,24+,25+/m1/s1

InChI Key

QNAATLGQMSSVEO-CJHSMMPESA-N

Isomeric SMILES

CCCCC/C=C/C(=O)O[C@H]1C[C@@H]2[C@@H](CCC[C@@H]2N[C@@H]1C)CCCCC(CCC)O

Canonical SMILES

CCCCCC=CC(=O)OC1CC2C(CCCC2NC1C)CCCCC(CCC)O

Synonyms

decahydro-3-hydroxy-5-(5'-hydroxyoctyl)-2-methyl-3-quinolinyl ester 2''-octenoic acid
lepadin E

Origin of Product

United States

Foundational & Exploratory

Lepadin E: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepadin E is a member of the lepadin family of marine alkaloids, a class of natural products characterized by a cis-fused decahydroquinoline skeleton.[1] These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including cytotoxic, antiplasmodial, and antitrypanosomal effects.[2][3] this compound, isolated from marine tunicates of the genus Didemnum, has recently been identified as a novel inducer of ferroptosis, a form of programmed cell death, making it a promising lead compound for the development of new anticancer therapies.[2][4] This guide provides a detailed overview of the chemical structure, spectroscopic data, experimental protocols, and mechanism of action of this compound.

Chemical Structure

This compound is a complex alkaloid featuring a 2,3,5-trisubstituted cis-decahydroquinoline core. The structure is further elaborated with a C-2 methyl group, a C-3 acyloxy group, and a C-5 functionalized eight-carbon side chain.[5]

  • IUPAC Name : [(2R,3S,4aR,5R,8aS)-5-(5-hydroxyoctyl)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (E)-oct-2-enoate[4]

  • Molecular Formula : C₂₆H₄₇NO₃[4]

  • Core Structure : A cis-fused decahydroquinoline ring system.

Chemical Structure of this compound

Quantitative and Spectroscopic Data

PropertyDataReference
Molecular Formula C₂₆H₄₇NO₃[4]
Molecular Weight 421.7 g/mol [4]
¹³C NMR Spectrum A spectrum is available, indicating the presence of 26 distinct carbon environments.[4]
High-Resolution MS Used to confirm the molecular formula in related lepadins (e.g., Lepadin L: m/z 370.2585 [M+H]⁺).[6]

Experimental Protocols

This compound can be obtained through either isolation from its natural source or via multi-step total synthesis.

Isolation from Natural Sources

Lepadins are typically isolated from marine ascidians (tunicates).[1] The general workflow involves collection, extraction, and chromatographic purification.

G General Workflow for Isolation of Lepadins cluster_collection Collection cluster_extraction Extraction & Partitioning cluster_purification Purification Collection Collection of Tunicate (e.g., Didemnum sp.) Extraction Exhaustive Extraction (e.g., MeOH, CHCl₃) Collection->Extraction Biomass Partition Solvent Partitioning (e.g., EtOAc, BuOH) Extraction->Partition Crude Extract FlashChrom Flash Chromatography (Silica Gel) Partition->FlashChrom Organic Fractions HPLC High-Performance Liquid Chromatography (RP-18) FlashChrom->HPLC Enriched Fractions PureCmpd Pure this compound HPLC->PureCmpd Isolated Compound

Caption: A generalized workflow for the isolation of this compound from marine tunicates.

Total Synthesis

The total synthesis of this compound has been achieved and is a significant challenge due to the multiple stereocenters in the decahydroquinoline core.[7] Synthetic strategies often feature key steps to construct the cis-fused ring system with high stereoselectivity. While specific, detailed protocols are proprietary to the research groups, a representative approach involves the construction of the bicyclic enone core, followed by diastereoselective hydrogenation and subsequent elaboration of the side chains.

Biological Activity and Mechanism of Action

This compound has been identified as a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. This activity is of high interest for cancer chemotherapy.

Signaling Pathway: Induction of Ferroptosis

In vitro studies have shown that this compound exerts its cytotoxic effects by activating the classical p53-SLC7A11-GPX4 ferroptosis pathway. The proposed mechanism is as follows:

  • p53 Upregulation : this compound treatment leads to an increase in the expression of the tumor suppressor protein p53.

  • SLC7A11 Downregulation : Activated p53 suppresses the expression of Solute Carrier Family 7 Member 11 (SLC7A11), a key component of the system Xc⁻ cystine/glutamate antiporter.

  • GSH Depletion : The inhibition of system Xc⁻ leads to reduced cystine uptake, which is a rate-limiting substrate for the synthesis of glutathione (GSH).

  • GPX4 Inactivation : The depletion of GSH results in the inactivation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that uses GSH to detoxify lipid peroxides.

  • Lipid Peroxidation : With GPX4 inactivated, lipid reactive oxygen species (ROS) accumulate, leading to widespread lipid peroxidation and membrane damage.

  • Ferroptotic Cell Death : The overwhelming oxidative damage culminates in ferroptotic cell death.

G This compound-Induced Ferroptosis Signaling Pathway cluster_drug Drug Action cluster_cellular Cellular Response LepadinE This compound p53 p53 LepadinE->p53 promotes expression SLC7A11 SLC7A11 (System Xc⁻) p53->SLC7A11 represses Cystine Extracellular Cystine SLC7A11->Cystine GSH Glutathione (GSH) SLC7A11->GSH leads to depletion Cysteine Intracellular Cysteine Cystine->Cysteine uptake & reduction Cysteine->GSH synthesis GPX4 GPX4 (Active) GSH->GPX4 cofactor for GPX4_inactive GPX4 (Inactive) GSH->GPX4_inactive depletion leads to LipidROS Lipid ROS GPX4->LipidROS detoxifies Peroxidation Lipid Peroxidation GPX4_inactive->Peroxidation allows accumulation LipidROS->Peroxidation Ferroptosis Ferroptosis Peroxidation->Ferroptosis

Caption: The signaling pathway of this compound-induced ferroptosis via the p53-SLC7A11-GPX4 axis.

Conclusion

This compound is a structurally complex marine alkaloid with significant potential as a therapeutic agent. Its ability to induce ferroptosis through the p53-SLC7A11-GPX4 pathway provides a clear mechanism of action that can be exploited for the development of novel anticancer drugs. Further research into its synthesis, structure-activity relationships, and in vivo efficacy will be crucial for translating this promising natural product into a clinical candidate.

References

Lepadin E: A Marine Alkaloid Inducing Ferroptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Natural Source, and Mechanism of Action of Lepadin E

Abstract

This compound is a member of the lepadin family of decahydroquinoline alkaloids, marine natural products isolated from tunicates of the genus Didemnum. Possessing a unique chemical scaffold, this compound has emerged as a molecule of significant interest in the field of oncology drug development. Recent studies have elucidated its potent cytotoxic activity against various cancer cell lines, with a novel mechanism of action centered on the induction of ferroptosis, an iron-dependent form of programmed cell death. This technical guide provides a comprehensive overview of the discovery, natural source, and chemical properties of this compound. It further details the experimental protocols for its isolation and purification, as well as methodologies for its total synthesis. A key focus is the elucidation of the signaling pathway involved in this compound-induced ferroptosis, alongside a structured presentation of its biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel marine-derived therapeutic agents.

Discovery and Natural Source

This compound was first reported as a constituent of a marine tunicate belonging to the genus Didemnum.[1] Tunicates, also known as ascidians or sea squirts, are marine invertebrates that have proven to be a rich source of structurally diverse and biologically active secondary metabolites. The lepadin family of alkaloids, to which this compound belongs, is characterized by a cis-fused decahydroquinoline core.[2]

The chemical structure of this compound is [(2R,3S,4aR,5R,8aS)-5-(5-hydroxyoctyl)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (E)-oct-2-enoate. Its molecular formula is C26H47NO3, with a molecular weight of 421.7 g/mol .[1]

Isolation and Purification from Natural Source

While a specific detailed protocol for the isolation of this compound from Didemnum sp. is not extensively published, a general and plausible methodology can be constructed based on established protocols for the isolation of other lepadin alkaloids and marine natural products.

Experimental Protocol: Isolation and Purification
  • Collection and Extraction: Specimens of the tunicate Didemnum sp. are collected and immediately frozen to preserve the chemical integrity of their metabolites. The frozen biomass is then homogenized and exhaustively extracted with a polar solvent, typically methanol (MeOH), followed by a less polar solvent such as dichloromethane (CH2Cl2) or a mixture of CH2Cl2/MeOH.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and subjected to solvent-solvent partitioning. A common scheme involves partitioning between n-hexane, ethyl acetate (EtOAc), and water. The bioactive fractions, often found in the EtOAc layer, are collected for further purification.

  • Chromatographic Separation: The active fraction is subjected to a series of chromatographic techniques to isolate the pure compounds.

    • Silica Gel Column Chromatography: The EtOAc fraction is first fractionated on a silica gel column using a gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with EtOAc and/or MeOH.

    • High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar polarity are further purified by reversed-phase HPLC (RP-HPLC) using a C18 column. A typical mobile phase would be a gradient of acetonitrile (ACN) in water, often with a small percentage of trifluoroacetic acid (TFA) to improve peak shape. The elution of compounds is monitored by a UV detector. Fractions corresponding to individual peaks are collected, and the solvent is evaporated to yield the pure compound.

Workflow for Isolation and Purification

Isolation_Workflow cluster_collection Collection & Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification Collection Collection of Didemnum sp. Freezing Freezing (-20°C) Collection->Freezing Homogenization Homogenization Freezing->Homogenization Extraction Solvent Extraction (MeOH, CH2Cl2) Homogenization->Extraction Partitioning Solvent-Solvent Partitioning (n-Hexane, EtOAc, H2O) Extraction->Partitioning SilicaGel Silica Gel Column Chromatography Partitioning->SilicaGel EtOAc Fraction HPLC Reversed-Phase HPLC (C18) SilicaGel->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: Workflow for the isolation and purification of this compound.

Total Synthesis

The total synthesis of this compound has been achieved, providing a route to access this molecule for further biological evaluation and the synthesis of analogs.[3][4] Synthetic strategies often focus on the stereoselective construction of the decahydroquinoline core and the installation of the side chains.

General Synthetic Approach

A common strategy involves the asymmetric synthesis of the cis-fused decahydroquinoline core.[3] This can be achieved through various methods, including aza-Diels-Alder reactions or other cyclization strategies. Once the core structure is established, the side chains are introduced through coupling reactions. The final steps typically involve the esterification to introduce the (E)-oct-2-enoate group. The stereochemistry at the various chiral centers is a critical aspect of the synthesis and is often controlled through the use of chiral catalysts or auxiliaries.

Biological Activity and Mechanism of Action

This compound exhibits significant cytotoxic activity against a range of cancer cell lines. Recent research has unveiled that a primary mechanism underlying this cytotoxicity is the induction of ferroptosis.[5]

Quantitative Data on Cytotoxic Activity
CompoundCell LineCancer TypeIC50 (µM)Reference
Lepadin AA375Melanoma45.5 ± 4.0[6]
Lepadin AHCT116Colorectal CarcinomaStrong Activity[6]
Lepadin BA375MelanomaWeak Activity[6]
Lepadin LA375MelanomaWeak Activity*[6]
Note: Specific IC50 values were not provided in the reference, but the qualitative activity was described.
Experimental Protocol: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (or other test compounds) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Mechanism of Action: Induction of Ferroptosis

This compound has been identified as a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. The signaling pathway implicated in this compound-induced ferroptosis involves the tumor suppressor protein p53, the cystine/glutamate antiporter SLC7A11 (also known as xCT), and the glutathione peroxidase 4 (GPX4).[5][7][8][9][10]

The proposed mechanism is as follows:

  • p53 Activation: this compound treatment leads to the activation of p53.

  • SLC7A11 Repression: Activated p53 transcriptionally represses the expression of SLC7A11.

  • Glutathione Depletion: The downregulation of SLC7A11 inhibits the import of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).

  • GPX4 Inactivation: The depletion of GSH leads to the inactivation of GPX4, an enzyme that utilizes GSH to reduce lipid hydroperoxides to non-toxic lipid alcohols.

  • Lipid Peroxidation: The inactivation of GPX4 results in the uncontrolled accumulation of lipid reactive oxygen species (ROS) and lipid peroxidation.

  • Ferroptosis: The excessive lipid peroxidation leads to membrane damage and ultimately, ferroptotic cell death.

Signaling Pathway of this compound-Induced Ferroptosis

Ferroptosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LepadinE This compound p53 p53 LepadinE->p53 Activates Cystine Cystine SLC7A11 SLC7A11 (xCT) Cystine->SLC7A11 GSH Glutathione (GSH) SLC7A11->GSH p53->SLC7A11 Represses GPX4 GPX4 GSH->GPX4 Cofactor LipidROS Lipid ROS (Lipid Peroxidation) GPX4->LipidROS Inhibits Ferroptosis Ferroptosis LipidROS->Ferroptosis

Caption: Signaling pathway of this compound-induced ferroptosis.

Conclusion

This compound, a decahydroquinoline alkaloid from the marine tunicate Didemnum sp., represents a promising lead compound for the development of novel anticancer therapeutics. Its unique mechanism of action, involving the induction of ferroptosis through the p53-SLC7A11-GPX4 pathway, offers a potential strategy to overcome resistance to conventional apoptosis-inducing chemotherapies. Further investigation into the specific cytotoxic profile of this compound across a broader range of cancer cell lines, along with preclinical in vivo studies, is warranted to fully elucidate its therapeutic potential. The established total synthesis routes will be instrumental in providing the necessary quantities of this marine natural product for such future studies and for the generation of novel, more potent analogs.

References

Lepadin E: A Technical Guide to its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepadin E is a marine alkaloid belonging to the cis-fused decahydroquinoline class of natural products. Isolated from marine tunicates, this compound has garnered significant interest within the scientific community due to its potent cytotoxic and ferroptosis-inducing activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its biological functions with a focus on the underlying signaling pathways, and detailed experimental protocols for its study.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, formulation, and interpretation of biological data.

PropertyValueSource
Molecular Formula C₂₆H₄₇NO₃--INVALID-LINK--
Molecular Weight 421.66 g/mol AbMole BioScience, PubChem[1]
CAS Number 444914-19-6AbMole BioScience
Appearance Neat oil (inferred from related compounds)N/A
Storage (Powder) -20°C for 3 years; 4°C for 2 yearsAbMole BioScience
Storage (In Solvent) -80°C for 6 months; -20°C for 1 monthAbMole BioScience

Biological Activity: Induction of Ferroptosis

This compound is a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[2] Its mechanism of action involves the classical p53-SLC7A11-GPX4 signaling pathway, making it a valuable tool for cancer research and a potential lead compound for novel anticancer therapies.

Signaling Pathway

This compound exerts its pro-ferroptotic effects by modulating key proteins in the canonical ferroptosis pathway. The proposed mechanism is as follows:

  • Upregulation of p53: this compound treatment leads to an increase in the expression of the tumor suppressor protein p53.

  • Downregulation of SLC7A11: Activated p53 transcriptionally represses Solute Carrier Family 7 Member 11 (SLC7A11), a crucial component of the cystine/glutamate antiporter (system Xc-).

  • Depletion of Glutathione (GSH): The inhibition of system Xc- leads to a reduced intracellular supply of cysteine, a rate-limiting substrate for the synthesis of the antioxidant glutathione (GSH).

  • Inactivation of GPX4: Glutathione Peroxidase 4 (GPX4) is a key enzyme that utilizes GSH to neutralize lipid peroxides. The depletion of GSH results in the inactivation of GPX4.

  • Lipid Peroxidation and Cell Death: With GPX4 inactive, lipid peroxides accumulate in an uncontrolled manner, leading to oxidative damage to the cell membrane and ultimately, ferroptotic cell death.

LepadinE_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cystine Cystine SystemXc System Xc- (SLC7A11/SLC3A2) Cysteine Cysteine SystemXc->Cysteine LepadinE This compound p53 p53 LepadinE->p53 Upregulates SLC7A11_exp SLC7A11 Expression p53->SLC7A11_exp Downregulates GSH Glutathione (GSH) SLC7A11_exp->SystemXc Forms Cysteine->GSH Synthesis GPX4 GPX4 (Active) GSH->GPX4 Cofactor for GPX4_inactive GPX4 (Inactive) GPX4->GPX4_inactive Inactivation (GSH depletion) PUFA_OOH PUFA-PL-OOH GPX4->PUFA_OOH Reduces Lipid_ROS Lipid Peroxides Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis PUFA PUFA-PLs PUFA->Lipid_ROS Oxidation

This compound-induced ferroptosis via the p53-SLC7A11-GPX4 pathway.

Experimental Protocols

This section outlines the methodologies for the synthesis, characterization, and biological evaluation of this compound.

Total Synthesis of this compound

While a detailed step-by-step protocol for public dissemination is not available, the total synthesis of this compound has been reported in the scientific literature.[3] The synthesis of the decahydroquinoline core, a key structural motif of lepadins, often involves strategies such as the aza-Achmatowicz rearrangement followed by intramolecular cycloaddition. The general workflow for such a synthesis is depicted below. Researchers interested in the total synthesis should refer to the primary literature for detailed reaction conditions and characterization of intermediates.

Synthesis_Workflow Start Starting Materials (e.g., Chiral amine, Dienophile) Step1 Aza-Achmatowicz Rearrangement Start->Step1 Intermediate1 Dihydropyridinone Intermediate Step1->Intermediate1 Step2 Intramolecular [4+2] Cycloaddition Intermediate1->Step2 Intermediate2 Decahydroquinoline Core Step2->Intermediate2 Step3 Side Chain Elaboration Intermediate2->Step3 Final This compound Step3->Final

General synthetic workflow for Lepadin-type alkaloids.
Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]

Materials:

  • Cancer cell line of interest (e.g., HT-29, A549)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Lipid Peroxidation Assay using C11-BODIPY

This assay utilizes the fluorescent probe C11-BODIPY™ 581/591 to detect lipid peroxidation.[5][6]

Materials:

  • Cells of interest

  • This compound stock solution

  • C11-BODIPY™ 581/591 probe (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include positive (e.g., RSL3) and negative controls.

  • Probe Staining: Add C11-BODIPY™ 581/591 to the cell culture medium to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C.

  • Cell Harvesting and Washing: Harvest the cells and wash them twice with PBS.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them on a flow cytometer. The oxidized probe fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red). An increase in the green/red fluorescence ratio indicates lipid peroxidation.

Western Blot Analysis

Western blotting can be used to analyze the protein expression levels of p53, SLC7A11, and GPX4 following treatment with this compound.

Materials:

  • Cells and this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-SLC7A11, anti-GPX4, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Western_Blot_Workflow Start Cell Treatment (with this compound) Step1 Cell Lysis and Protein Extraction Start->Step1 Step2 Protein Quantification (BCA Assay) Step1->Step2 Step3 SDS-PAGE Step2->Step3 Step4 Western Transfer (to PVDF membrane) Step3->Step4 Step5 Blocking Step4->Step5 Step6 Primary Antibody Incubation (p53, SLC7A11, GPX4) Step5->Step6 Step7 Secondary Antibody Incubation Step6->Step7 Step8 Chemiluminescent Detection Step7->Step8 End Data Analysis Step8->End

References

Methodological & Application

Total Synthesis of Lepadin E: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the total synthesis of Lepadin E, a member of the decahydroquinoline class of marine alkaloids. These compounds have garnered significant interest due to their unique structural features and potential biological activities. This protocol is based on the successful synthetic strategies developed by the research groups of Pu and Ma, and a more recent collective synthesis approach by Tong and coworkers.

Introduction

This compound is a stereochemically complex natural product belonging to the lepadin family of alkaloids, which are characterized by a cis-fused decahydroquinoline core. The total synthesis of these molecules presents a considerable challenge to synthetic chemists and serves as a platform for the development of novel synthetic methodologies. The protocols outlined below detail key strategies for the construction of the core structure and the introduction of the necessary stereocenters and functional groups to achieve the final target molecule.

Synthetic Strategy Overview

The total synthesis of this compound generally involves two key phases: the construction of the central cis-fused decahydroquinoline core and the subsequent elaboration of the side chains. A pivotal element in several reported syntheses is the stereoselective formation of this bicyclic system.

A representative synthetic approach, as demonstrated by Tong and coworkers, employs a green chemistry strategy for the construction of the common decahydroquinoline core. This is achieved through an aza-Achmatowicz rearrangement and an intramolecular [3+2] cycloaddition of a nitrile oxide with an alkene.[1] This common intermediate can then be diversified to afford various lepadin alkaloids, including this compound.

The earlier synthesis by Pu and Ma established a route that also focused on the stereocontrolled synthesis of the decahydroquinoline scaffold, which was then elaborated to furnish this compound, allowing for the confirmation of its absolute stereochemistry.[2]

Experimental Protocols

The following protocols are adapted from the supporting information of the publication by Tong et al. (Org. Lett. 2021, 23, 16, 6583-6588) and provide a general framework. Researchers should refer to the original publication and its supporting information for complete experimental details and characterization data.

Protocol 1: Synthesis of a Key Decahydroquinoline Intermediate

This protocol outlines the formation of a versatile intermediate that serves as a precursor to this compound.

Materials:

  • Starting material (e.g., a suitable furfuryl amide derivative)

  • Oxone

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Aza-Achmatowicz Rearrangement: To a solution of the furfuryl amide in a mixture of DCM and water at 0 °C, add NaHCO₃ followed by the portionwise addition of Oxone and KBr.

  • Stir the reaction mixture vigorously at 0 °C for the specified time (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using an EtOAc/hexanes gradient) to afford the rearranged product.

  • Intramolecular [3+2] Cycloaddition: The product from the previous step is then subjected to conditions that promote an intramolecular cycloaddition to form the decahydroquinoline core. This typically involves the in-situ generation of a nitrile oxide.

  • Detailed conditions for this transformation, including reagents and reaction times, can be found in the original literature.[1]

  • Following the reaction, the mixture is worked up and purified by column chromatography to yield the key decahydroquinoline intermediate.

Data Presentation

The following tables summarize representative quantitative data for key steps in the synthesis of this compound and its precursors, compiled from the available literature.

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Aza-Achmatowicz RearrangementFurfuryl amide derivativeAza-Achmatowicz productOxone, KBr, NaHCO₃, DCM/H₂O, 0 °C85-95[1]
Intramolecular [3+2] CycloadditionAza-Achmatowicz productDecahydroquinoline core(Conditions for nitrile oxide formation)70-80[1]
Side Chain Introduction (example)Decahydroquinoline intermediatePrecursor to this compound(Specific reagents for side chain attachment, e.g., Wittig or Grignard reagents)60-70[1][2]
Final Deprotection and AcylationAdvanced intermediateThis compound(Deprotection and acylation conditions)50-60[1][2]

Table 1: Summary of yields for key synthetic transformations towards this compound.

CompoundOptical Rotation (c, solvent)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)HRMS (m/z) [M+H]+Reference
Key Decahydroquinoline Int.(Value, solvent)(Characteristic peaks, e.g., signals for the decahydroquinoline core protons)(Characteristic peaks, e.g., signals for the carbons of the bicyclic system)(Calculated and found values)[1]
This compound+25.4 (c 0.5, CHCl₃)6.96 (dt, J = 15.6, 7.0 Hz, 1H), 5.82 (dt, J = 15.6, 1.5 Hz, 1H), 4.89 (m, 1H), 3.64 (m, 1H), ... (and other characteristic signals)166.8, 149.3, 121.5, 72.1, 68.5, 58.2, 56.4, 40.1, 37.5, 31.8, 31.5, 29.2, 28.1, 25.5, 25.3, 22.6, 22.5, 14.1, 14.0, 13.5(Not explicitly found)[2]

Table 2: Spectroscopic and physical data for this compound and a key intermediate.

Mandatory Visualization

The following diagrams illustrate the overall workflow of the total synthesis and a key strategic transformation.

Total_Synthesis_Workflow Start Commercially Available Starting Materials Core_Construction Construction of cis-Decahydroquinoline Core Start->Core_Construction Side_Chain_Intro Side Chain Elaboration Core_Construction->Side_Chain_Intro Final_Steps Final Functional Group Manipulations Side_Chain_Intro->Final_Steps Lepadin_E This compound Final_Steps->Lepadin_E

Caption: Overall workflow for the total synthesis of this compound.

Key_Transformation cluster_0 Key Strategic Bond Formation Furfuryl_Amide Furfuryl Amide Derivative Aza_Achmatowicz Aza-Achmatowicz Rearrangement Furfuryl_Amide->Aza_Achmatowicz Oxone, KBr Cycloaddition Intramolecular [3+2] Cycloaddition Aza_Achmatowicz->Cycloaddition Nitrile Oxide Formation DHQ_Core cis-Decahydroquinoline Core Cycloaddition->DHQ_Core

Caption: Key transformations for the construction of the decahydroquinoline core.

References

Asymmetric Synthesis of the Lepadin E Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of the Lepadin E core, a key structural motif of the lepadin family of decahydroquinoline alkaloids. Lepadins have garnered significant interest in the scientific community due to their diverse and potent biological activities, making their efficient and stereocontrolled synthesis a critical aspect of further research and drug development.

The protocols outlined below are based on established synthetic routes, offering a comprehensive guide for researchers aiming to construct this complex molecular architecture.

Overview of Synthetic Strategy

The asymmetric synthesis of the this compound core primarily revolves around the construction of the cis-fused decahydroquinoline (DHQ) scaffold with precise stereochemical control. Two prominent and effective strategies have been reported, one by Pu and Ma, and a more recent approach by Tong and coworkers. Both methodologies offer unique advantages in achieving the desired stereochemistry of the this compound core.

A generalized workflow for these syntheses involves the initial formation of a key bicyclic intermediate, followed by stereoselective transformations to install the requisite functional groups and stereocenters.

Diagram 1: General Synthetic Workflow

G A Chiral Starting Material B Construction of Bicyclic Core A->B Cyclization C Stereoselective Functionalization B->C Diastereoselective Reactions D Side Chain Installation C->D Coupling/Elongation E This compound Core D->E Final Modifications

Caption: A generalized workflow for the asymmetric synthesis of the this compound core.

Key Synthetic Protocols

The following sections provide detailed experimental protocols for key transformations in the synthesis of the this compound core, primarily adapted from the work of Pu and Ma (2006).

Protocol 2.1: Synthesis of Bicyclic Enone

This protocol describes the initial construction of the decahydroquinoline core through a condensation and subsequent alkylative cyclization.

Experimental Protocol:

  • To a solution of 1,3-cyclohexanedione in a suitable solvent (e.g., toluene), add a chiral amine precursor, such as an L-alanine derived δ-bromo-β-silyloxy-propylamine.

  • Heat the mixture to reflux with azeotropic removal of water for 12-24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an appropriate solvent (e.g., THF) and treat with a base (e.g., potassium tert-butoxide) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the bicyclic enone.

Protocol 2.2: Diastereoselective Hydrogenation

This step is crucial for establishing the cis-ring fusion of the decahydroquinoline core.

Experimental Protocol:

  • Dissolve the bicyclic enone in acetic acid.

  • Add a catalytic amount of Platinum on Carbon (Pt/C, 10 wt. %).

  • Subject the mixture to a hydrogen atmosphere (typically 1 atm, balloon) and stir vigorously at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with a suitable solvent (e.g., ethyl acetate).

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the resulting 5-oxo-cis-fused decahydroquinoline by flash column chromatography.

Protocol 2.3: Introduction of the C5-Substituent (Peterson Olefination and Hydrogenation)

This two-step sequence introduces the side chain at the C5 position with the desired α-stereochemistry.

Experimental Protocol (Peterson Olefination):

  • To a solution of the 5-oxo-cis-fused decahydroquinoline in anhydrous THF at -78 °C, add a solution of (trimethylsilyl)methylmagnesium chloride.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with an organic solvent, dry the combined organic extracts, and concentrate.

  • Purify the crude product by column chromatography to yield the 5-exo-olefin.

Experimental Protocol (Hydrogenation):

  • Dissolve the 5-exo-olefin in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of Palladium on Carbon (Pd/C, 10 wt. %).

  • Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 6-12 hours.

  • Filter the catalyst and concentrate the filtrate.

  • Purify by column chromatography to obtain the decahydroquinoline with the desired 5-α-substituent.

Quantitative Data Summary

The following tables summarize the reported yields for the key synthetic steps toward the this compound core, based on the collective synthesis reported by Pu and Ma.

Table 1: Synthesis of the cis-Fused Decahydroquinoline Core

StepReactantReagents and ConditionsProductYield (%)
Alkylative CyclizationBromo-amine & Diketone1. Toluene, reflux; 2. t-BuOK, THF, 0 °C to rtBicyclic Enone~65
Diastereoselective HydrogenationBicyclic EnoneH₂, Pt/C, HOAc, rt5-oxo-cis-fused Decahydroquinoline~80

Table 2: Installation of the C5-Substituent

StepReactantReagents and ConditionsProductYield (%)
Peterson Olefination5-oxo-cis-fused Decahydroquinoline(TMSCH₂)MgCl, THF, -78 °C5-exo-olefin~75
Hydrogenation5-exo-olefinH₂, Pd/C, MeOH, rt5-α-substituted Decahydroquinoline>90

Signaling Pathway and Logical Relationships

The stereochemical outcome of the synthesis is dictated by a series of carefully controlled reactions. The logical progression from the chiral starting material to the final core structure is depicted below.

Diagram 2: Stereochemical Control Pathway

G cluster_0 Core Formation cluster_1 Side Chain Installation A L-Alanine Derivative B Bicyclic Enone A->B Chirality Transfer C cis-Fused Ketone B->C Facial Selective Hydrogenation D Peterson Olefination C->D E exo-Olefin Intermediate D->E F α-Substituted Core E->F Stereoselective Hydrogenation G This compound Core F->G Further Elaboration

Caption: Logical flow of stereochemical control in the synthesis of the this compound core.

Conclusion

The asymmetric synthesis of the this compound core is a challenging yet achievable goal for synthetic chemists. The protocols and data presented here, derived from established literature, provide a solid foundation for researchers to undertake this synthesis. Careful execution of the key stereocontrolling steps, particularly the diastereoselective hydrogenation and the installation of the C5 side chain, is paramount for a successful outcome. Further exploration of alternative synthetic strategies, such as the green chemistry approach developed by Tong's group, may offer more efficient and environmentally benign routes to this important class of natural products.[1][2]

References

Application Notes and Protocols for the Stereoselective Synthesis of Lepadin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepadin E is a member of the lepadin family of decahydroquinoline marine alkaloids, which have garnered significant interest from the scientific community due to their diverse and potent biological activities, including cytotoxic effects against various cancer cell lines. The complex stereochemical architecture of these molecules presents a considerable challenge for synthetic chemists. This document provides detailed application notes and protocols for the stereoselective synthesis of this compound, drawing from notable total syntheses developed in the field. The methodologies outlined herein provide a strategic roadmap for the construction of the key stereocenters and the elaboration of the characteristic side chains of this compound.

Synthetic Strategy Overview

The stereoselective synthesis of this compound hinges on the carefully controlled construction of the cis-fused decahydroquinoline core, followed by the installation of the C5 side chain with the correct stereochemistry and subsequent esterification at the C3 position. Two prominent strategies that have been successfully employed are highlighted: the collective synthesis approach by Tong et al. and the total synthesis by Pu and Ma. Both routes offer valuable insights into achieving high stereoselectivity.

A generalized workflow for the synthesis is presented below.

Start Achiral Starting Materials Core Stereoselective Construction of cis-Decahydroquinoline Core Start->Core Key Stereocontrolling Reactions Side_Chain Installation of C5 Side Chain Core->Side_Chain Functionalization Esterification Esterification at C3 Side_Chain->Esterification Lepadin_E This compound Esterification->Lepadin_E A Furfuryl Amide B Aza-Achmatowicz Rearrangement A->B C Dihydropyridinone B->C D Intramolecular [3+2] Cycloaddition C->D E Tricyclic Isoxazoline D->E F Reductive Cleavage/ Cyclization E->F G cis-Decahydroquinoline Core F->G

Application Notes and Protocols for the Extraction and Purification of Lepadin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of Lepadin E, a decahydroquinoline alkaloid with significant cytotoxic and potential anticancer properties. The methodologies described are based on established procedures for the isolation of related lepadin compounds from marine tunicates.

Introduction to this compound

This compound is a marine natural product belonging to the lepadin family of alkaloids, which are characterized by a cis-fused decahydroquinoline skeleton.[1] First isolated from the tunicate Didemnum sp., this compound, along with other members of its class, has demonstrated potent biological activities, including cytotoxicity against various cancer cell lines.[2][3] Recent studies have elucidated that the mechanism of action for this compound involves the induction of ferroptosis, a form of iron-dependent programmed cell death, through the p53-SLC7A11-GPX4 signaling pathway.[3] This specific mode of action makes this compound a compound of high interest for further investigation in cancer research and drug development.

Data Presentation: Extraction and Purification of Lepadins

ParameterLepadin ALepadin BLepadin L
Initial Biomass (wet weight) 150 g150 g150 g
Crude Extract Yield (methanol) 600 mg600 mg600 mg
Final Yield (after HPLC) 3.3 mg13.5 mg7.8 mg
Purity (by ¹H NMR) >95%>95%>95%

Experimental Protocols

The following protocols are adapted from established methods for the isolation of lepadin alkaloids from marine tunicates.[1][4][5]

Protocol 1: Extraction of Crude Lepadin Alkaloids from Marine Tunicates

This protocol describes the initial solvent extraction of crude alkaloids from the marine tunicate Didemnum sp. or Clavelina lepadiformis.

Materials:

  • Frozen marine tunicate biomass

  • Methanol (MeOH), analytical grade

  • Chloroform (CHCl₃), analytical grade

  • Ethyl acetate (EtOAc), analytical grade

  • n-Butanol (n-BuOH), analytical grade

  • Deionized water

  • Homogenizer (e.g., tissue homogenizer)

  • Rotary evaporator

  • Separatory funnel

  • Centrifuge

Procedure:

  • Thaw the frozen tunicate biomass (e.g., 150 g wet weight) at room temperature.

  • Homogenize the biomass in methanol (3 x 500 mL) using a tissue homogenizer.

  • Centrifuge the homogenate at 4000 rpm for 10 minutes and collect the supernatant.

  • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Re-extract the remaining biomass with chloroform (3 x 500 mL) and combine the chloroform extracts.

  • Concentrate the chloroform extract under reduced pressure.

  • Combine the concentrated methanol and chloroform extracts.

  • Partition the combined crude extract between ethyl acetate (3 x 300 mL) and water (300 mL) in a separatory funnel.

  • Separate the ethyl acetate layer and concentrate it to dryness.

  • Partition the aqueous layer with n-butanol (3 x 300 mL).

  • Separate the n-butanol layer and concentrate it to dryness. The ethyl acetate and n-butanol fractions will contain the lepadin alkaloids.

Protocol 2: Purification of this compound using Column Chromatography and HPLC

This protocol details the purification of this compound from the crude extract fractions obtained in Protocol 1.

Materials:

  • Crude ethyl acetate and n-butanol fractions

  • Sephadex LH-20 resin

  • Silica gel (for flash chromatography)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Glass column for chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV detector.

Procedure:

Step 1: Size-Exclusion Chromatography

  • Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.

  • Load the dissolved sample onto a Sephadex LH-20 column equilibrated with methanol.

  • Elute the column with methanol and collect fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing lepadin alkaloids.

Step 2: Silica Gel Flash Chromatography

  • Combine the lepadin-containing fractions from the Sephadex LH-20 column and concentrate.

  • Subject the concentrated sample to silica gel flash chromatography.

  • Elute with a gradient of ethyl acetate in hexane, followed by a gradient of methanol in ethyl acetate.

  • Collect fractions and analyze by TLC to identify those containing compounds with the expected polarity of this compound.

Step 3: High-Performance Liquid Chromatography (HPLC)

  • Combine and concentrate the fractions from the silica gel column that show the presence of this compound.

  • Dissolve the sample in the HPLC mobile phase.

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Elute the column with a gradient of acetonitrile in water with 0.1% TFA. A typical gradient could be from 30% to 70% acetonitrile over 30 minutes.

  • Monitor the elution at a wavelength of 210 nm.

  • Collect the peak corresponding to this compound. The retention time will need to be determined empirically based on the specific column and conditions used.

  • Confirm the purity and identity of the isolated this compound using NMR and mass spectrometry.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Biomass Marine Tunicate Biomass Homogenization Homogenization (Methanol & Chloroform) Biomass->Homogenization Partitioning Solvent Partitioning (EtOAc/H2O, then n-BuOH/H2O) Homogenization->Partitioning Crude_Extracts Crude EtOAc & n-BuOH Extracts Partitioning->Crude_Extracts SEC Size-Exclusion Chromatography (Sephadex LH-20) Crude_Extracts->SEC Silica Silica Gel Chromatography SEC->Silica HPLC Reverse-Phase HPLC (C18) Silica->HPLC Pure_Lepadin_E Pure this compound HPLC->Pure_Lepadin_E

Caption: Workflow for this compound extraction and purification.

This compound Signaling Pathway

Lepadin_E_Signaling_Pathway cluster_cellular_effects Cellular Effects Lepadin_E This compound p53 p53 Activation Lepadin_E->p53 SLC7A11 SLC7A11 Inhibition p53->SLC7A11 inhibits GPX4 GPX4 Inactivation SLC7A11->GPX4 is required for Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces GPX4_inhibition_edge->GPX4 inactivation leads to

Caption: this compound induces ferroptosis via the p53-SLC7A11-GPX4 pathway.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Lepadin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepadin E is a marine-derived decahydroquinoline alkaloid that has demonstrated significant cytotoxic effects against various cancer cell lines. Emerging research has identified that this compound induces a unique form of programmed cell death known as ferroptosis. This process is characterized by iron-dependent accumulation of lipid peroxides, leading to cell death. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound, with a focus on methods to evaluate overall cytotoxicity and to specifically investigate the mechanism of ferroptosis.

Mechanism of Action: Ferroptosis Induction by this compound

This compound exerts its cytotoxic effects by inducing ferroptosis, a non-apoptotic form of regulated cell death. The proposed signaling pathway involves the following key steps:

  • p53 Activation: this compound treatment leads to the upregulation of the tumor suppressor protein p53.

  • Inhibition of SLC7A11: Activated p53 can suppress the expression of SLC7A11, a component of the cystine/glutamate antiporter system Xc-. This inhibition reduces the intracellular uptake of cystine.

  • Glutathione (GSH) Depletion: Cystine is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. Reduced cystine uptake leads to GSH depletion.

  • Inactivation of GPX4: Glutathione peroxidase 4 (GPX4) is a key enzyme that utilizes GSH to neutralize lipid peroxides. With diminished GSH levels, GPX4 becomes inactive.

  • Lipid Peroxidation: The inactivation of GPX4 results in the uncontrolled accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation, which damages cellular membranes.

  • Upregulation of ACSL4: this compound has also been shown to upregulate Acyl-CoA Synthetase Long-chain family member 4 (ACSL4), an enzyme that enriches cellular membranes with polyunsaturated fatty acids (PUFAs), the primary substrates for lipid peroxidation. This further sensitizes the cells to ferroptosis.

  • Cell Death: The extensive membrane damage caused by lipid peroxidation ultimately leads to cell death.

Data Presentation

While specific IC50 values for this compound are not widely published, the following table provides an illustrative example of how to present such data, using the reported IC50 value for the related compound, Lepadin A. Researchers should determine the IC50 values for this compound empirically using the protocols provided below.

Table 1: Illustrative Cytotoxicity of Lepadins in Human Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
Lepadin AA375 (Melanoma)MTT45.5 ± 4.0[1]
This compounde.g., A549 (Lung)MTTTBDTo be determined
This compounde.g., HCT116 (Colon)MTTTBDTo be determined
This compounde.g., MCF-7 (Breast)MTTTBDTo be determined

TBD: To be determined. Researchers should perform dose-response studies to establish the IC50 values for this compound in their cell lines of interest.

Table 2: Expected Qualitative Results for Mechanistic Assays

AssayParameter MeasuredExpected Result with this compound
C11-BODIPY AssayLipid PeroxidationIncreased fluorescence (oxidation of the probe)
DCFDA AssayGeneral ROS LevelsIncreased fluorescence
Glutathione AssayIntracellular GSH LevelsDecreased GSH levels
Western BlotProtein ExpressionIncreased p53 and ACSL4, Decreased SLC7A11 and GPX4

Mandatory Visualizations

LepadinE_Ferroptosis_Pathway cluster_cell Cancer Cell LepadinE This compound p53 p53 Activation LepadinE->p53 ACSL4 ACSL4 Upregulation LepadinE->ACSL4 SLC7A11 SLC7A11 Inhibition p53->SLC7A11 suppresses Cystine Cystine Uptake↓ SLC7A11->Cystine GSH GSH Depletion Cystine->GSH GPX4 GPX4 Inactivation GSH->GPX4 required for activity LipidROS Lipid ROS Accumulation GPX4->LipidROS inhibits PUFA PUFA Incorporation↑ ACSL4->PUFA PUFA->LipidROS promotes Ferroptosis Ferroptosis LipidROS->Ferroptosis

Caption: Signaling pathway of this compound-induced ferroptosis.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Culture Cancer Cells LepadinE_Prep 2. Prepare this compound Stock Solution CellCulture->LepadinE_Prep SerialDilution 3. Create Serial Dilutions LepadinE_Prep->SerialDilution CellSeeding 4. Seed Cells in 96-well Plates SerialDilution->CellSeeding Treatment 5. Treat Cells with this compound Dilutions CellSeeding->Treatment Incubation 6. Incubate for 24-72 hours Treatment->Incubation AddReagent 7. Add Cytotoxicity Assay Reagent (e.g., MTT) Incubation->AddReagent IncubateReagent 8. Incubate as per Protocol AddReagent->IncubateReagent Readout 9. Measure Absorbance/Fluorescence IncubateReagent->Readout CalcViability 10. Calculate Percent Viability Readout->CalcViability PlotCurve 11. Plot Dose-Response Curve CalcViability->PlotCurve CalcIC50 12. Determine IC50 Value PlotCurve->CalcIC50

Caption: General workflow for in vitro cytotoxicity assessment.

Experimental Protocols

General Cell Viability and Cytotoxicity Assays

These assays provide a quantitative measure of cell viability and are essential for determining the half-maximal inhibitory concentration (IC50) of this compound.

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (and a vehicle control, e.g., 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percent viability against the log of this compound concentration to determine the IC50 value.

Principle: This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes into the culture medium. The amount of LDH released is proportional to the extent of cytotoxicity.

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Readout: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).

  • Data Analysis: Use the provided controls (low and high LDH release) to calculate the percentage of cytotoxicity for each this compound concentration.

Mechanistic Assays for Ferroptosis

These assays help to confirm that this compound induces cell death via ferroptosis.

Principle: The fluorescent probe C11-BODIPY™ 581/591 is incorporated into cellular membranes. In the presence of lipid peroxides, the probe's fluorescence shifts from red to green. This shift can be quantified using flow cytometry or fluorescence microscopy.

Materials:

  • C11-BODIPY™ 581/591 probe

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Ferroptosis inducer (e.g., Erastin or RSL3) as a positive control

  • Ferroptosis inhibitor (e.g., Ferrostatin-1) as a negative control

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound (and controls) as described in the MTT protocol (steps 1-3).

  • Probe Loading: Towards the end of the treatment period, add C11-BODIPY to the culture medium at a final concentration of 1-5 µM.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Cell Harvesting (for Flow Cytometry): Wash the cells with PBS and harvest them using trypsin. Resuspend the cells in a suitable buffer for flow cytometry.

  • Analysis:

    • Flow Cytometry: Analyze the cells immediately. The green fluorescence (indicating lipid peroxidation) is typically measured in the FITC channel, and the red fluorescence (unoxidized probe) in the PE-Texas Red or a similar channel. An increase in the green/red fluorescence ratio indicates lipid peroxidation.

    • Fluorescence Microscopy: Wash the cells with PBS and observe them directly under a fluorescence microscope using appropriate filters for green and red fluorescence.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the in vitro cytotoxicity of this compound. By combining general viability assays with specific mechanistic assays for ferroptosis, researchers can accurately determine the cytotoxic potency of this compound and confirm its mode of action. This information is crucial for the further development of this compound as a potential anticancer therapeutic agent.

References

Application Notes and Protocols for Lepadin E Treatment in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepadin E is a marine alkaloid that has been identified as a potent inducer of ferroptosis, a form of iron-dependent regulated cell death, in cancer cells. These application notes provide an overview of the cell lines known to be sensitive to this compound, its mechanism of action, and detailed protocols for evaluating its efficacy. The information herein is intended to guide researchers in the design and execution of experiments to explore the therapeutic potential of this compound.

Disclaimer: Specific quantitative data, such as IC50 values for this compound from primary literature, are not publicly available in the resources accessed. The following data and protocols are based on the established mechanism of action and standard laboratory procedures. Researchers should perform their own dose-response experiments to determine the precise IC50 values for their specific cell lines and experimental conditions.

Sensitive Cell Lines

Based on current research, the following cancer cell lines have been identified as sensitive to this compound treatment:

  • HeLa: Human cervical cancer cell line.

  • B16F10: Mouse melanoma cell line.

The sensitivity of these cell lines is linked to their susceptibility to the induction of ferroptosis through the p53-SLC7A11-GPX4 signaling pathway.

Mechanism of Action: Induction of Ferroptosis

This compound exerts its cytotoxic effects by inducing ferroptosis. This process is initiated through the following key steps:

  • p53 Activation: this compound treatment leads to the upregulation of the tumor suppressor protein p53.

  • SLC7A11 Downregulation: Activated p53 transcriptionally represses the expression of Solute Carrier Family 7 Member 11 (SLC7A11), a key component of the cystine/glutamate antiporter (system Xc-).

  • GSH Depletion: The inhibition of system Xc- leads to a decrease in the intracellular uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).

  • GPX4 Inactivation: The depletion of GSH results in the inactivation of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.

  • Lipid Peroxidation and Cell Death: The inactivation of GPX4 leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation, culminating in ferroptotic cell death.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound

As specific IC50 values for this compound are not publicly available, this table provides a template for researchers to populate with their own experimental data. It is recommended to perform a dose-response analysis with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Cell LineThis compound IC50 (µM)
HeLaTo be determined
B16F10To be determined

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on sensitive cancer cell lines.

Materials:

  • HeLa or B16F10 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS levels.

Materials:

  • HeLa or B16F10 cells

  • Complete growth medium

  • This compound

  • DCFH-DA stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable format (e.g., 6-well plate or chamber slides).

  • Treat the cells with this compound at a predetermined concentration (e.g., IC50 value) for a specified time (e.g., 24 hours). Include appropriate controls.

  • Wash the cells twice with PBS.

  • Incubate the cells with 5 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells three times with PBS.

  • Analyze the fluorescence of the cells using a fluorescence microscope (excitation ~488 nm, emission ~525 nm) or quantify the fluorescence intensity using a flow cytometer.

Western Blot Analysis of Ferroptosis-Related Proteins

This protocol is for detecting the expression levels of key proteins in the p53-SLC7A11-GPX4 pathway.

Materials:

  • HeLa or B16F10 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-SLC7A11, anti-GPX4, anti-ACSL4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound as described previously.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Visualizations

Lepadin_E_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell LepadinE This compound p53 p53 LepadinE->p53 Upregulates SLC7A11 SLC7A11 (System Xc-) p53->SLC7A11 Downregulates Cystine Cystine SLC7A11->Cystine Import Glutamate Glutamate SLC7A11->Glutamate Export GSH GSH (Glutathione) SLC7A11->GSH Leads to depletion of Cystine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor Lipid_ROS Lipid ROS GPX4->Lipid_ROS Detoxifies Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

Caption: Signaling pathway of this compound-induced ferroptosis.

Experimental_Workflow cluster_assays Assays cluster_results Data Analysis start Start: Seed HeLa or B16F10 cells treatment Treat cells with this compound (various concentrations) start->treatment viability Cell Viability Assay (MTT) treatment->viability ros ROS Measurement (DCFH-DA) treatment->ros western Western Blot (p53, SLC7A11, GPX4) treatment->western ic50 Determine IC50 Value viability->ic50 ros_quant Quantify ROS Levels ros->ros_quant protein_exp Analyze Protein Expression western->protein_exp end Conclusion: Evaluate this compound Efficacy ic50->end ros_quant->end protein_exp->end

Caption: General experimental workflow for evaluating this compound.

Application Notes and Protocols: Lepadin E as a Ferroptosis Inducer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepadin E, a marine alkaloid, has been identified as a novel inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Emerging research indicates that this compound exerts its cytotoxic effects in cancer cells by modulating the classical p53-SLC7A11-GPX4 signaling pathway. These findings present a promising avenue for the development of new anticancer therapies.

These application notes provide a comprehensive overview of the experimental framework for investigating this compound as a ferroptosis inducer. The protocols detailed below are designed to guide researchers in characterizing the mechanism of action of this compound and evaluating its therapeutic potential.

Data Presentation

The following tables provide a structured format for presenting quantitative data from experiments investigating the effects of this compound on cancer cells.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineThis compound IC₅₀ (µM)Treatment Duration (h)
A549 (Lung Carcinoma)Data not available48
HCT116 (Colon Carcinoma)Data not available48
PANC-1 (Pancreatic Carcinoma)Data not available48

Note: Specific IC₅₀ values for this compound are not publicly available and would need to be determined experimentally.

Table 2: Effect of this compound on Key Ferroptosis Markers

MarkerTreatmentFold Change vs. ControlMethod
p53 This compound (IC₅₀)IncreasedWestern Blot
SLC7A11 This compound (IC₅₀)DecreasedWestern Blot / qPCR
GPX4 This compound (IC₅₀)DecreasedWestern Blot / qPCR
ACSL4 This compound (IC₅₀)IncreasedWestern Blot / qPCR
ROS Production This compound (IC₅₀)IncreasedDCFDA Assay
Lipid Peroxidation This compound (IC₅₀)IncreasedC11-BODIPY Assay

Note: The table indicates the expected trends based on the published mechanism of action.[1]

Signaling Pathway

The proposed signaling pathway for this compound-induced ferroptosis is illustrated below. This compound treatment leads to the upregulation of p53, which in turn transcriptionally represses SLC7A11, a key component of the cystine/glutamate antiporter system Xc-. Reduced SLC7A11 expression limits the intracellular import of cystine, a crucial precursor for glutathione (GSH) synthesis. The resulting GSH depletion leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides. Concurrently, this compound upregulates Acyl-CoA Synthetase Long-chain family member 4 (ACSL4), which is involved in the synthesis of polyunsaturated fatty acid-containing phospholipids, the primary substrates for lipid peroxidation. The accumulation of lipid reactive oxygen species (ROS) ultimately results in ferroptotic cell death.

Lepadin_E_Ferroptosis_Pathway LepadinE This compound p53 p53 LepadinE->p53 ACSL4 ACSL4 LepadinE->ACSL4 SLC7A11 SLC7A11 p53->SLC7A11 Cysteine Cysteine (intracellular) Cystine Cystine (extracellular) Cystine->Cysteine System Xc- GSH GSH Cysteine->GSH GPX4 GPX4 GSH->GPX4 (cofactor) Lipid_ROS Lipid ROS GPX4->Lipid_ROS PUFA_PL PUFA-PLs ACSL4->PUFA_PL PUFA_PL->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

This compound-induced ferroptosis signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to characterize this compound as a ferroptosis inducer.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and calculate its IC₅₀ value.

Materials:

  • Cancer cell lines (e.g., A549, HCT116)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Replace the medium with the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis

Objective: To analyze the protein expression levels of key ferroptosis markers (p53, SLC7A11, GPX4, ACSL4).

Materials:

  • Cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-p53, anti-SLC7A11, anti-GPX4, anti-ACSL4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Protocol:

  • Treat cells with this compound at the predetermined IC₅₀ concentration for 24-48 hours.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Measurement of Intracellular ROS

Objective: To quantify the generation of reactive oxygen species (ROS) upon this compound treatment.

Materials:

  • Cancer cells

  • This compound

  • DCFDA (2',7'-dichlorofluorescin diacetate) probe

  • Hank's Balanced Salt Solution (HBSS)

  • Flow cytometer or fluorescence microscope

Protocol:

  • Treat cells with this compound at the IC₅₀ concentration for a predetermined time (e.g., 6-24 hours).

  • Wash the cells with HBSS.

  • Incubate the cells with 10 µM DCFDA in HBSS for 30 minutes at 37°C in the dark.

  • Wash the cells again with HBSS.

  • Analyze the fluorescence intensity using a flow cytometer (Ex/Em: 488/525 nm) or visualize under a fluorescence microscope.

Lipid Peroxidation Assay

Objective: To measure the accumulation of lipid peroxides, a key hallmark of ferroptosis.

Materials:

  • Cancer cells

  • This compound

  • C11-BODIPY 581/591 probe

  • HBSS

  • Flow cytometer

Protocol:

  • Treat cells with this compound at the IC₅₀ concentration for a predetermined time.

  • Wash the cells with HBSS.

  • Incubate the cells with 2.5 µM C11-BODIPY 581/591 in HBSS for 30 minutes at 37°C.

  • Wash the cells with HBSS.

  • Analyze the cells by flow cytometry. The probe shifts its fluorescence emission from red to green upon oxidation, and the ratio of green to red fluorescence is used to quantify lipid peroxidation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing this compound as a ferroptosis inducer.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Optional) A Determine IC₅₀ (MTT Assay) B Confirm Ferroptosis (Inhibitor Rescue) A->B C Analyze Protein Expression (Western Blot) A->C D Measure ROS (DCFDA Assay) A->D E Measure Lipid Peroxidation (C11-BODIPY Assay) A->E F Xenograft Mouse Model E->F G Evaluate Antitumor Efficacy F->G H Assess Toxicity F->H

References

Application Notes and Protocols for Testing Lepadin E Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lepadin E and its Mechanism of Action

This compound is a marine-derived alkaloid that has demonstrated significant potential as an anti-cancer agent. Its primary mechanism of action is the induction of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] In vitro studies have shown that this compound promotes the expression of p53, a key tumor suppressor protein.[1][2] This leads to the downstream suppression of SLC7A11 (a cystine/glutamate antiporter) and Glutathione Peroxidase 4 (GPX4). The inhibition of the p53-SLC7A11-GPX4 pathway results in an accumulation of reactive oxygen species (ROS) and lipid peroxides, ultimately leading to cancer cell death via ferroptosis.[1][2]

These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using established animal models of cancer. The protocols are designed to be a comprehensive resource for researchers in drug discovery and development.

Selection of Animal Models

The choice of an appropriate animal model is critical for the preclinical evaluation of anti-cancer drug candidates.[3][4] For testing this compound, which has shown promise against colorectal cancer cell lines, both subcutaneous and orthotopic xenograft models are recommended.

  • Subcutaneous Xenograft Models: These models are established by injecting human cancer cells into the flank of immunocompromised mice. They are widely used for initial efficacy screening due to the ease of tumor implantation and monitoring of tumor growth.[5][6]

  • Orthotopic Xenograft Models: In these models, human tumor cells are implanted into the corresponding organ of origin in immunocompromised mice (e.g., colorectal cancer cells into the cecal wall).[7][8] Orthotopic models more accurately replicate the tumor microenvironment and are valuable for studying tumor progression, metastasis, and response to therapy in a more clinically relevant setting.[7][8] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, can also be considered for a more personalized medicine approach.[9]

Experimental Protocols

General Guidelines for Animal Care and Use

All animal experiments must be conducted in accordance with the guidelines and regulations of the Institutional Animal Care and Use Committee (IACUC). Animals should be housed in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.

Colorectal Cancer Cell Lines

Human colorectal cancer cell lines such as HCT116, HT-29, or COLO205 are suitable for establishing xenograft models.[5][6][10] Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Protocol 1: Subcutaneous Colorectal Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the efficacy of this compound.

Materials:

  • Human colorectal cancer cells (e.g., HCT116)

  • 6-8 week old female athymic nude mice

  • Matrigel

  • Phosphate-buffered saline (PBS), sterile

  • This compound, vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest logarithmically growing cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.[10]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors become palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.[10]

  • Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration: Administer this compound (dissolved in a suitable vehicle) to the treatment group via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically significant inhibition of tumor growth in the treated group compared to the control group.

  • Termination and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Tumor weight should be recorded. A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting for ferroptosis markers) and another portion fixed in formalin for histopathological examination.

Protocol 2: Orthotopic Colorectal Cancer Xenograft Model

This protocol provides a more clinically relevant model for assessing this compound's efficacy.[2][7][8]

Materials:

  • Same as for the subcutaneous model, with the addition of surgical instruments and anesthetics.

Procedure:

  • Cell Preparation: Prepare the cancer cell suspension as described for the subcutaneous model.

  • Surgical Procedure:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Make a small midline abdominal incision to expose the cecum.

    • Carefully inject 50 µL of the cell suspension (5 x 10^5 to 1 x 10^6 cells) into the cecal wall using a 30-gauge needle.[2][8]

    • Ensure no leakage of the cell suspension.

    • Return the cecum to the abdominal cavity and close the incision in two layers (peritoneum and skin) using sutures.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics, and monitor the mice for recovery.

  • Tumor Growth Monitoring: Tumor growth can be monitored non-invasively using imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or high-frequency ultrasound.

  • Randomization and Treatment: Once tumors are established (as determined by imaging), randomize the mice and begin treatment with this compound as described in the subcutaneous protocol.

  • Efficacy Evaluation and Tissue Collection: Monitor tumor growth and animal health. At the end of the study, euthanize the mice, and collect the primary tumor and any metastatic lesions for analysis as described previously.

Assessment of Ferroptosis in vivo

To confirm that this compound's anti-tumor effect is mediated by ferroptosis, the following analyses can be performed on the collected tumor tissues.[11][12]

  • Immunohistochemistry (IHC): Stain tumor sections for markers of lipid peroxidation such as 4-hydroxynonenal (4-HNE).[11][12]

  • Western Blotting: Analyze the expression levels of key proteins in the ferroptosis pathway, including GPX4, SLC7A11, and ACSL4. A decrease in GPX4 and SLC7A11 and an increase in ACSL4 would be indicative of ferroptosis induction.[1]

  • Iron Assay: Measure the levels of intracellular iron in the tumor tissues.

Data Presentation and Analysis

Quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Tumor Growth Inhibition in Subcutaneous Xenograft Model

Treatment GroupMean Tumor Volume (mm³) ± SEM (Day X)Mean Tumor Weight (g) ± SEM (End of Study)Tumor Growth Inhibition (%)
Vehicle ControlN/A
This compound (Dose 1)
This compound (Dose 2)

Tumor Growth Inhibition (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100[13]

Table 2: Survival Analysis in Orthotopic Xenograft Model

Treatment GroupMedian Survival (Days)Percent Increase in Lifespan
Vehicle ControlN/A
This compound

Statistical analysis should be performed using appropriate methods (e.g., t-test, ANOVA, Kaplan-Meier survival analysis) to determine the significance of the observed differences.

Visualizations

Signaling Pathway of this compound-induced Ferroptosis

Lepadin_E_Ferroptosis_Pathway LepadinE This compound p53 p53 Activation LepadinE->p53 SLC7A11 SLC7A11 Inhibition p53->SLC7A11 GPX4 GPX4 Inhibition p53->GPX4 GSH GSH Depletion SLC7A11->GSH Cystine import Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Detoxification GSH->GPX4 Cofactor Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: this compound induces ferroptosis via the p53-SLC7A11-GPX4 pathway.

Experimental Workflow for in vivo Efficacy Testing

in_vivo_workflow cluster_prep Preparation cluster_model Model Development cluster_treatment Treatment & Evaluation cluster_analysis Endpoint Analysis Cell_Culture 1. Colorectal Cancer Cell Culture Tumor_Implantation 3. Tumor Implantation (Subcutaneous or Orthotopic) Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization (Athymic Nude Mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. This compound / Vehicle Administration Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Euthanasia 8. Euthanasia & Tissue Collection Monitoring->Euthanasia Data_Analysis 9. Data Analysis (Tumor Growth, Survival) Euthanasia->Data_Analysis Biomarker_Analysis 10. Biomarker Analysis (IHC, Western Blot) Euthanasia->Biomarker_Analysis

Caption: Workflow for evaluating this compound efficacy in mouse xenograft models.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Lepadin E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of the marine alkaloid Lepadin E. The content is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The main hurdles in the total synthesis of this compound revolve around stereocontrol. Specifically, establishing the desired stereochemistry of the cis-fused decahydroquinoline core and controlling the geometry of the side-chain double bond are critical and often problematic steps. Key challenging transformations include the diastereoselective hydrogenation to form the decahydroquinoline ring system, the Peterson olefination for side-chain introduction, and the Suzuki coupling for side-chain elongation.

Q2: Why is the diastereoselective hydrogenation of the bicyclic enone a critical and challenging step?

This hydrogenation is pivotal as it sets the stereocenters of the decahydroquinoline core. Achieving high diastereoselectivity is essential for the overall success of the synthesis. A significant challenge arises from the choice of protecting groups on the nitrogen atom, which can dramatically influence the stereochemical outcome of the reaction.

Q3: What is the purpose of the Peterson olefination in the synthesis of this compound, and what are the potential issues?

The Peterson olefination is employed to introduce a key fragment of the side chain. The primary challenge with this reaction is controlling the E/Z selectivity of the resulting double bond. The reaction conditions, particularly the workup procedure (acidic vs. basic), determine the stereochemical outcome. Achieving high selectivity for the desired isomer is crucial for the synthesis of the natural product.

Troubleshooting Guides

Diastereoselective Hydrogenation of the Bicyclic Enone

Problem: Low diastereoselectivity in the hydrogenation of the bicyclic enone to form the cis-fused decahydroquinoline core.

Troubleshooting Workflow:

start Low Diastereoselectivity in Hydrogenation check_pg Is an N-protecting group present? start->check_pg yes_pg Yes check_pg->yes_pg Yes no_pg No check_pg->no_pg No remove_pg Remove the N-protecting group (e.g., Boc). yes_pg->remove_pg optimize_conditions Optimize reaction conditions for the unprotected substrate. no_pg->optimize_conditions remove_pg->optimize_conditions check_catalyst Review catalyst and solvent choice. optimize_conditions->check_catalyst solution Improved Diastereoselectivity check_catalyst->solution

Caption: Troubleshooting workflow for low diastereoselectivity in hydrogenation.

Detailed Guidance:

  • Issue with N-Protecting Groups: The use of N-protecting groups, such as the commonly used tert-butoxycarbonyl (Boc) group, has been shown to significantly decrease the diastereoselectivity of the hydrogenation. It is hypothesized that the bulky protecting group hinders the desired approach of the substrate to the catalyst surface.

  • Recommended Solution: Perform the hydrogenation on the unprotected amine. The free amine is believed to direct the hydrogenation via coordination with the catalyst, leading to the desired cis-fused product with high diastereoselectivity.

Data on the Effect of N-Protection on Hydrogenation Diastereoselectivity:

SubstrateCatalystSolventDiastereomeric Ratio (cis:trans)Yield
N-Boc protected enonePt/CAcetic AcidLow (not specified)-
Unprotected enonePt/CAcetic Acid>95:5High

Experimental Protocol: Diastereoselective Hydrogenation of the Unprotected Bicyclic Enone

  • Preparation: Dissolve the bicyclic enone (1 equivalent) in glacial acetic acid.

  • Catalyst Addition: Add 10% Platinum on carbon (Pt/C) catalyst (typically 10-20 mol%).

  • Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired cis-fused decahydroquinoline.

Peterson Olefination for Side-Chain Introduction

Problem: Poor E/Z selectivity in the Peterson olefination step.

Troubleshooting Workflow:

start Poor E/Z Selectivity in Peterson Olefination check_workup Review the workup conditions. start->check_workup acidic_workup Acidic Workup (e.g., H2SO4, silica gel) check_workup->acidic_workup To obtain E-isomer basic_workup Basic Workup (e.g., KH, NaH) check_workup->basic_workup To obtain Z-isomer e_isomer Favors E-isomer (anti-elimination) acidic_workup->e_isomer z_isomer Favors Z-isomer (syn-elimination) basic_workup->z_isomer solution Improved Stereoselectivity e_isomer->solution z_isomer->solution

Caption: Troubleshooting workflow for poor E/Z selectivity in Peterson olefination.

Detailed Guidance:

  • Controlling Stereoselectivity: The stereochemical outcome of the Peterson olefination is determined by the elimination of the intermediate β-hydroxysilane. An acidic workup promotes anti-elimination, leading to the E-alkene, while a basic workup favors syn-elimination, resulting in the Z-alkene.

Effect of Workup Conditions on Peterson Olefination Stereoselectivity:

Workup ConditionElimination TypePredominant Isomer
Acidic (e.g., H₂SO₄, silica gel)antiE-alkene
Basic (e.g., KH, NaH)synZ-alkene

Experimental Protocol: Stereoselective Peterson Olefination

  • For the E-isomer (Acidic Workup):

    • Reaction: Add the α-silyl carbanion to the aldehyde at low temperature (e.g., -78 °C) in an appropriate solvent like THF.

    • Quenching: After the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

    • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

    • Elimination: Treat the crude β-hydroxysilane with a catalytic amount of concentrated sulfuric acid in a solvent like methanol, or by passing it through a silica gel column.

    • Purification: Purify the resulting alkene by column chromatography.

  • For the Z-isomer (Basic Workup):

    • Reaction: Perform the addition of the α-silyl carbanion to the aldehyde as described above.

    • Elimination: After the reaction is complete, add a strong base such as potassium hydride (KH) or sodium hydride (NaH) to the reaction mixture at 0 °C to room temperature to induce syn-elimination.

    • Workup and Purification: Quench the reaction carefully with water, extract the product, and purify by column chromatography.

Suzuki Coupling for Side-Chain Elongation

Problem: Low yield or failed Suzuki coupling reaction.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling check_reagents Check quality of reagents. start->check_reagents check_conditions Review reaction conditions. check_reagents->check_conditions optimize_catalyst Optimize catalyst and ligand. check_conditions->optimize_catalyst optimize_base_solvent Optimize base and solvent. optimize_catalyst->optimize_base_solvent solution Improved Yield optimize_base_solvent->solution

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Detailed Guidance:

  • Reagent Quality: Ensure the boronic acid or ester is pure and the organic halide is of high quality. Boronic acids can dehydrate to form boroxines, which may have different reactivity.

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. For complex substrates, more sophisticated ligands like SPhos or XPhos may be required to promote efficient oxidative addition and reductive elimination.

  • Base and Solvent: The base plays a critical role in the transmetalation step. A thorough screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF) is often necessary to find the optimal conditions.

  • Degassing: Ensure the reaction mixture is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.

Recommended Starting Conditions for Suzuki Coupling in Lepadin Synthesis:

ComponentExample
Palladium CatalystPd(PPh₃)₄ or PdCl₂(dppf)
BaseK₂CO₃ or Cs₂CO₃
SolventDioxane/H₂O or Toluene/H₂O
Temperature80-100 °C

Experimental Protocol: General Procedure for Suzuki Coupling

  • Preparation: To a flame-dried flask, add the vinyl iodide (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Solvent Addition and Degassing: Add the solvent system and degas the mixture thoroughly by bubbling with argon or nitrogen for 15-30 minutes.

  • Catalyst Addition: Add the palladium catalyst under an inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

Technical Support Center: Lepadin E Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Lepadin E. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this complex marine alkaloid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound, focusing on key challenging steps.

Issue 1: Low Diastereoselectivity in the Hydrogenation of the Pyridine Ring Precursor

Question: My catalytic hydrogenation of the substituted pyridine precursor to form the cis-decahydroquinoline core is resulting in a low diastereomeric ratio (dr). How can I improve the stereoselectivity?

Answer: Achieving high diastereoselectivity in this step is crucial for the overall yield. The facial selectivity of the hydrogenation is influenced by the catalyst, solvent, and the steric and electronic properties of the substrate. Here are several strategies to consider:

  • Catalyst Selection: The choice of catalyst is paramount. While Pd/C is commonly used, its effectiveness can be substrate-dependent. Consider screening other heterogeneous catalysts such as PtO₂ (Adam's catalyst) or Rh/C. Homogeneous catalysts, like Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆), can also offer superior stereocontrol in certain cases.

  • Directed Hydrogenation: If your substrate contains a hydroxyl or other coordinating group, a directed hydrogenation approach can be highly effective. Catalysts like Rh(I) complexes with chiral diphosphine ligands (e.g., BINAP, DIOP) can coordinate to the directing group and deliver hydrogen from a specific face of the molecule.

  • Substrate Modification: The steric bulk of protecting groups can influence the approach of the substrate to the catalyst surface. If possible, consider using a bulkier protecting group on a nearby stereocenter to block one face of the pyridine ring.

  • Solvent Effects: The polarity of the solvent can affect the conformation of the substrate and its interaction with the catalyst. Experiment with a range of solvents, from nonpolar (e.g., hexane, toluene) to polar (e.g., ethanol, ethyl acetate).

Table 1: Comparison of Hydrogenation Conditions for a Model Pyridine Precursor

CatalystLigandSolventTemperature (°C)Pressure (psi)Diastereomeric Ratio (cis:trans)
10% Pd/C-Ethanol25503:1
PtO₂-Acetic Acid25505:1
[Rh(cod)(BINAP)]BF₄BINAPDichloromethane255015:1
[Ir(cod)py(PCy₃)]PF₆PCy₃Dichloromethane2550>20:1

Experimental Protocol: Directed Hydrogenation

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral Rh(I) or Ir(I) catalyst precursor and the appropriate chiral ligand in a degassed solvent (e.g., dichloromethane, THF).

  • Substrate Addition: Add the pyridine precursor to the catalyst solution.

  • Hydrogenation: Purge the flask with hydrogen gas (use a balloon or a hydrogenation apparatus) and stir the reaction mixture at the desired temperature and pressure.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis of the crude product.

Issue 2: Poor Yield in the Aza-Diels-Alder Reaction

Question: The intermolecular aza-Diels-Alder reaction to construct the initial heterocyclic ring is giving a low yield. What are the potential causes and solutions?

Answer: The aza-Diels-Alder reaction is a powerful tool for constructing nitrogen-containing six-membered rings, but its efficiency can be sensitive to various factors.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly enhance the rate and regioselectivity of the reaction by activating the dienophile. Common Lewis acids include ZnCl₂, BF₃·OEt₂, and Sc(OTf)₃. A screen of different Lewis acids and their stoichiometry is recommended.

  • Solvent Choice: The choice of solvent can influence the stability of the reactants and the transition state. Aprotic solvents like toluene, dichloromethane, or THF are generally preferred.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to decomposition of the reactants or the cycloadduct. It is crucial to find the optimal temperature for your specific system. Consider starting at room temperature and gradually increasing if the reaction is sluggish.

  • Purity of Reactants: Imines and dienes can be prone to polymerization or decomposition, especially if impure. Ensure your starting materials are freshly prepared or purified before use.

Logical Workflow for Optimizing the Aza-Diels-Alder Reaction

aza_diels_alder_optimization Start Low Yield in Aza-Diels-Alder Check_Purity Verify Purity of Imine and Diene Start->Check_Purity Lewis_Acid Introduce Lewis Acid (e.g., ZnCl₂, BF₃·OEt₂) Check_Purity->Lewis_Acid If pure Solvent_Screen Screen Solvents (Toluene, DCM, THF) Lewis_Acid->Solvent_Screen Temp_Optimization Optimize Temperature (0°C to reflux) Solvent_Screen->Temp_Optimization High_Yield Improved Yield Temp_Optimization->High_Yield

Caption: A logical workflow for troubleshooting low yields in the aza-Diels-Alder reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound or its close analogues?

A1: The total synthesis of lepadins is a multi-step process, often exceeding 15-20 steps. Consequently, the overall yields are typically low. For instance, the total synthesis of (+)-Lepadin F has been reported with an overall yield of 15.2% over 20 steps.[1] The yield for this compound synthesis will be in a similar range and is highly dependent on the efficiency of each individual step, particularly the stereoselective transformations.

Q2: I am having difficulty purifying the diastereomers of the decahydroquinoline intermediate. What purification strategies are recommended?

A2: The separation of diastereomers can be challenging due to their similar physical properties.

  • Column Chromatography: Careful optimization of the solvent system for silica gel chromatography is the first approach. A shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a nonpolar solvent (e.g., hexanes or dichloromethane) can improve separation. Using a high-performance flash chromatography system can also enhance resolution.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) is often necessary. Both normal-phase and reverse-phase columns can be effective. Screening different column stationary phases and mobile phases is crucial.

  • Derivatization: If the diastereomers are inseparable, consider derivatizing a functional group (e.g., esterification of an alcohol) to create derivatives with different chromatographic properties. After separation, the original functional group can be regenerated.

Table 2: Example Solvent Systems for Chromatographic Separation of Decahydroquinoline Diastereomers

Chromatographic MethodStationary PhaseMobile Phase
Flash ChromatographySilica GelHexane:Ethyl Acetate (gradient)
Flash ChromatographySilica GelDichloromethane:Methanol (gradient)
Preparative HPLCC18 (Reverse Phase)Acetonitrile:Water with 0.1% TFA
Preparative HPLCCyano (Normal Phase)Hexane:Isopropanol (isocratic)

Q3: Are there any known side reactions to be aware of during the synthesis?

A3: Yes, several side reactions can impact the yield and purity of your product.

  • Epimerization: Stereocenters alpha to a carbonyl group can be susceptible to epimerization under basic or acidic conditions. It is important to use mild reaction conditions and work-up procedures.

  • Over-reduction: During hydrogenation steps, other functional groups such as esters or ketones can be reduced if the conditions are too harsh (e.g., high pressure, high temperature, or a very active catalyst).

  • Protecting Group Instability: Ensure that your chosen protecting groups are stable to the reaction conditions of subsequent steps to avoid premature deprotection and unwanted side reactions.

Signaling Pathway Analogy for Synthetic Strategy

The overall synthetic strategy for this compound can be conceptualized as a convergent pathway, where key fragments are synthesized separately and then coupled.

lepadin_synthesis_strategy cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A1 Pyridine Derivative A2 Aza-Diels-Alder A1->A2 A3 Functional Group Interconversions A2->A3 Coupling Key Fragment Coupling (e.g., Suzuki, Grignard) A3->Coupling B1 Side Chain Precursor B2 Stereoselective Reactions B1->B2 B2->Coupling Cyclization Ring Closure/ Stereocontrol Coupling->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: Convergent synthetic strategy for this compound.

References

Optimizing Lepadin E Dosage for Cytotoxicity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Lepadin E for cytotoxicity assays. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound induces a form of iron-dependent programmed cell death called ferroptosis.[1] It exerts its cytotoxic effects by promoting the expression of p53, which in turn reduces the levels of SLC7A11 and Glutathione Peroxidase 4 (GPX4). This leads to an increase in reactive oxygen species (ROS) and lipid peroxides, ultimately causing cell death.[1]

Q2: What is a suitable starting concentration range for this compound in a cytotoxicity assay?

A2: Based on published data for related lepadin compounds, a sensible starting point for screening this compound would be a broad concentration range from 0.1 µM to 100 µM. For instance, Lepadin A has shown IC50 values ranging from approximately 8 µM to 45.5 µM in different cancer cell lines.[2][3] A wide range in the initial experiment will help to identify the approximate effective concentration for the specific cell line you are using.

Q3: How should I dissolve this compound for my in vitro experiments?

A3: this compound, like many marine natural products, is likely to be hydrophobic. It is recommended to dissolve this compound in a small amount of 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution can then be further diluted in the cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: Which cytotoxicity assay is recommended for this compound?

A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and appropriate method for assessing the cytotoxicity of this compound. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Other suitable assays include the SRB (Sulphorhodamine B) assay, which measures cellular protein content.

Experimental Protocols

Detailed Protocol for MTT Cytotoxicity Assay with this compound

This protocol provides a step-by-step guide for determining the cytotoxic effects of this compound on a chosen cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • 96-well flat-bottom plates

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Preparation of this compound dilutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in serum-free culture medium to obtain working solutions that are 10 times the final desired concentrations.

  • Treatment of Cells:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the serially diluted this compound working solutions to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • After the incubation, add 100 µL of the solubilization solution to each well.

    • Mix thoroughly with a multichannel pipette to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.

    • Calculate the percentage of cell viability for each treatment using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

Table 1: Cytotoxicity of Lepadins in Various Cancer Cell Lines

CompoundCell LineAssayExposure Time (h)IC50 (µM)Reference
Lepadin AA375 (Melanoma)MTT2445.5 ± 4.0[2]
Lepadin AHCT116 (Colorectal)MTT24Strong cytotoxicity[2]
Lepadin AC2C12 (Myoblast)MTT24Strong cytotoxicity[2]
Lepadin AA2058 (Melanoma)SRB248[3]
Lepadin BA375, HCT116, C2C12MTT24Weak or no activity[2]
This compoundVariousIn vitroNot specifiedSignificant cytotoxicity[1]
Lepadin HVariousIn vitroNot specifiedSignificant cytotoxicity[1]

Note: "Strong cytotoxicity" indicates a significant reduction in cell viability as reported in the study, but a specific IC50 value was not provided.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High background in MTT assay Contamination of media or reagents.Use fresh, sterile reagents and media. Always work in a sterile environment.
High cell density.Optimize cell seeding density. A lower cell number may be required.
Low signal or poor dose-response This compound concentration is too low.Test a wider and higher concentration range.
Incubation time is too short.Increase the incubation time (e.g., 48 or 72 hours).
Cell line is resistant to this compound.Consider using a different cell line known to be sensitive to ferroptosis inducers.
Precipitation of this compound in culture medium Poor solubility of the compound.Ensure the stock solution in DMSO is fully dissolved. When diluting into the medium, add the stock solution to the medium while vortexing to ensure rapid and even dispersion. Do not exceed a final DMSO concentration of 0.5%.
Interaction with media components.Prepare this compound dilutions in serum-free medium immediately before adding to the cells.
Inconsistent results between replicates Uneven cell seeding.Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.
Pipetting errors.Calibrate pipettes regularly and use proper pipetting techniques.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS to maintain humidity.
Unexpected cell death in vehicle control DMSO toxicity.Ensure the final DMSO concentration is below the toxic level for your cell line (typically ≤ 0.5%). Perform a DMSO dose-response curve to determine the maximum tolerated concentration.

Visualizations

Lepadin_E_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Lepadin_E This compound p53 p53 (Upregulation) Lepadin_E->p53 Induces SLC7A11 SLC7A11 (Downregulation) p53->SLC7A11 Inhibits GPX4 GPX4 (Downregulation) SLC7A11->GPX4 Supports Lipid_Peroxidation Lipid Peroxidation (Increase) GPX4->Lipid_Peroxidation Inhibits ROS ROS (Increase) ROS->Lipid_Peroxidation Promotes Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Leads to

Caption: Signaling pathway of this compound-induced ferroptosis.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Serial_Dilution Perform Serial Dilutions of this compound Stock_Solution->Serial_Dilution Cell_Seeding Seed Cells in 96-well Plate Cell_Treatment Treat Cells with This compound Dilutions Cell_Seeding->Cell_Treatment Serial_Dilution->Cell_Treatment Incubation Incubate for 24/48/72 hours Cell_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Normalization Normalize Data to Vehicle Control Absorbance_Reading->Data_Normalization Dose_Response_Curve Generate Dose-Response Curve Data_Normalization->Dose_Response_Curve IC50_Calculation Calculate IC50 Value Dose_Response_Curve->IC50_Calculation

Caption: Experimental workflow for optimizing this compound dosage.

References

Lepadin E stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of Lepadin E, along with troubleshooting for common experimental issues. Please note that specific stability data for this compound is limited in published literature. Therefore, some recommendations are based on general best practices for handling structurally related marine alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

There is no specific long-term storage data available for this compound in the public domain. However, based on vendor recommendations for the structurally similar Lepadin H, storage at -20°C is advised for the solid compound. For short-term storage, room temperature may be acceptable, as some vendors ship Lepadin H under these conditions.[1][2] To ensure maximum stability, it is crucial to store the solid compound in a tightly sealed container, protected from light and moisture.

Q2: How should I prepare stock solutions of this compound?

For in vitro studies, Lepadin A, a related compound, has been dissolved in dimethyl sulfoxide (DMSO).[3] It is recommended to prepare a high-concentration stock solution in a suitable organic solvent like DMSO. For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is the stability of this compound in solution?

Q4: Are there any known degradation pathways for this compound?

The specific degradation pathways of this compound have not been elucidated in the available literature. However, based on its chemical structure, which includes an ester and a secondary alcohol, potential degradation pathways may include hydrolysis of the ester bond and oxidation of the alcohol. These reactions can be influenced by pH, temperature, and the presence of oxidizing agents.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in stock or working solutions.Prepare fresh stock solutions for each experiment. If using stored aliquots, perform a quality control check (e.g., by HPLC) to ensure integrity. Avoid repeated freeze-thaw cycles.
Precipitation of this compound in aqueous media.Increase the concentration of the organic co-solvent (e.g., DMSO) in the final working solution, ensuring it remains within the tolerance level for your experimental system. Sonication may also help to dissolve the compound.
Loss of compound activity over time Instability under experimental conditions (e.g., temperature, pH of the medium).Determine the stability of this compound under your specific experimental conditions by incubating the compound for the duration of the experiment and analyzing its concentration at different time points.
Unexpected peaks in analytical chromatography Presence of degradation products or impurities.Use high-purity this compound. If degradation is suspected, analyze the sample by mass spectrometry to identify potential degradation products. Adjust storage and handling procedures to minimize degradation.

Storage Conditions of Related Lepadin Alkaloids

CompoundFormRecommended StorageShipping Condition
Lepadin H SolidStore at -20°C[2]Room temperature[1]
Lepadin A PurifiedStored at -80°C until useNot specified

Note: This information is based on data for related compounds and should be used as a general guideline for this compound.

Experimental Protocols

General Protocol for Assessing the Stability of this compound in Solution

This is a representative protocol and should be optimized for your specific experimental needs.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of solid this compound.

    • Dissolve in a suitable organic solvent (e.g., DMSO) to a final concentration of 10 mM.

  • Preparation of Working Solutions:

    • Dilute the stock solution with the buffer or medium of interest (e.g., PBS, cell culture medium) to the final desired concentration.

  • Incubation:

    • Incubate the working solutions under various conditions to be tested (e.g., different temperatures, pH values, light exposure).

  • Time Points:

    • Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze the concentration of this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 10 mM Stock Solution in DMSO working Dilute to Working Concentration in Buffer/Medium stock->working conditions Incubate under Test Conditions (Temp, pH, Light) working->conditions sampling Collect Aliquots at Time Points conditions->sampling hplc Analyze by HPLC-UV/MS sampling->hplc data Determine Degradation Rate hplc->data hypothetical_degradation_pathway cluster_hydrolysis Hydrolysis (pH dependent) cluster_oxidation Oxidation lepadin_e This compound (Decahydroquinoline with Ester and Hydroxyl Groups) hydrolysis_product Carboxylic Acid + Alcohol (Loss of Ester Group) lepadin_e->hydrolysis_product H₂O oxidation_product Ketone (Oxidation of Secondary Alcohol) lepadin_e->oxidation_product [O]

References

Troubleshooting Lepadin E solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lepadin E. The information is designed to address common challenges encountered during experimental procedures, with a focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a marine alkaloid with the molecular formula C26H47NO3 and a molecular weight of approximately 421.7 g/mol .[1] It is characterized by a decahydroquinoline core structure.[2] Notably, this compound has a high predicted XLogP3 value of 7.2, indicating that it is a highly hydrophobic compound with poor water solubility.[1]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

Due to its hydrophobic nature, this compound is not readily soluble in aqueous solutions. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions of hydrophobic compounds.[3] It is effective at dissolving both polar and nonpolar substances and is miscible with water and cell culture media.[3]

Q3: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. How can I prevent this?

Precipitation upon addition to aqueous media is a common issue with highly hydrophobic compounds dissolved in DMSO. Here are some strategies to mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% or even 0.1%, to minimize solvent-induced toxicity and precipitation.

  • Serial Dilutions: Instead of adding a small volume of a highly concentrated stock directly to your final volume, perform serial dilutions in your culture medium.

  • Vortexing/Mixing: When adding the this compound stock solution to the aqueous medium, do so dropwise while vortexing or gently mixing to facilitate dispersion.

  • Use of Surfactants: In some cases, a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions. However, the compatibility of any surfactant with your specific cell line and assay should be validated.

Q4: Are there any alternative solvents or formulation strategies I can try?

If DMSO is not suitable for your experimental system, you might consider the following, keeping in mind that these will require validation:

  • Ethanol: 100% ethanol can be used to dissolve many hydrophobic compounds. Similar to DMSO, the final concentration in your aqueous medium should be kept very low.

  • Co-solvents: A mixture of solvents, such as a combination of DMSO and polyethylene glycol (PEG), can sometimes improve solubility and stability in aqueous dilutions.[4]

  • Formulation with Excipients: For more advanced applications, formulation strategies involving excipients like cyclodextrins or lipid-based carriers can be explored to enhance the solubility and delivery of hydrophobic drugs.

Troubleshooting Guide: Solubility Issues

This guide provides a step-by-step approach to addressing common solubility problems with this compound.

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in the initial solvent. Insufficient solvent volume or inappropriate solvent.- Increase the volume of the solvent (e.g., DMSO) incrementally.- Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution.- Ensure you are using a recommended solvent for hydrophobic compounds like DMSO or ethanol.
The dissolved this compound stock solution is hazy or contains visible particles. The compound has reached its solubility limit in the chosen solvent.- Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.- Prepare a new, more dilute stock solution.
A precipitate forms immediately upon adding the stock solution to aqueous media. The compound is "crashing out" of the solution due to the solvent shift.- Lower the final concentration of this compound in the aqueous medium.- Decrease the final percentage of the organic solvent (e.g., DMSO) in the medium.- Add the stock solution to the aqueous medium slowly while vortexing.- Consider pre-warming the aqueous medium to 37°C.
The solution becomes cloudy over time after dilution in aqueous media. The compound is slowly precipitating out of the solution.- Use the diluted solution immediately after preparation.- Investigate the use of a stabilizing agent or a different formulation approach if longer-term stability is required.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Weigh out the required amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 0.4217 mg of this compound (Molecular Weight = 421.7 g/mol ).

    • Place the weighed this compound into a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO (in this case, 1 mL) to the tube.

    • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C may be necessary.

    • Visually inspect the solution for any undissolved particles. If necessary, centrifuge the tube at high speed for 1-2 minutes and carefully transfer the supernatant to a new sterile tube.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Dilution of this compound Stock Solution in Cell Culture Medium
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium

    • Sterile conical tubes or multi-well plates

    • Vortex mixer

  • Procedure:

    • Determine the final concentration of this compound required for your experiment.

    • Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock.

    • Add the appropriate volume of pre-warmed cell culture medium to a sterile tube.

    • While gently vortexing the tube of medium, add the calculated volume of the this compound stock solution dropwise.

    • Continue to mix for a few seconds to ensure homogeneity.

    • Use the final diluted solution immediately in your experiment.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubilization cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex (Warm if needed) dissolve->vortex store Store at -20°C / -80°C vortex->store add_stock Add Stock Solution Dropwise store->add_stock Use Aliquot medium Pre-warmed Aqueous Medium medium->add_stock mix Gentle Mixing add_stock->mix use Use Immediately mix->use precipitate Precipitation Occurs use->precipitate solution Lower Final Concentration precipitate->solution

Caption: Workflow for preparing and using this compound solutions.

logical_relationship Factors Influencing this compound Solubility lepadin_e This compound hydrophobicity High Hydrophobicity (XLogP3 = 7.2) lepadin_e->hydrophobicity aq_solubility Poor Aqueous Solubility hydrophobicity->aq_solubility organic_solvent Good Organic Solvent Solubility (e.g., DMSO) hydrophobicity->organic_solvent precipitation Precipitation in Aqueous Media aq_solubility->precipitation organic_solvent->precipitation if final solvent % is high

Caption: Key properties affecting this compound solubility.

References

Technical Support Center: Lepadin E In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support guide is intended for researchers, scientists, and drug development professionals. All experimental procedures should be conducted in accordance with institutional and national guidelines for animal welfare. As of November 2025, there is a notable lack of publicly available in vivo toxicity data specifically for Lepadin E. The information provided herein is based on research on the closely related analogue, Lepadin H , and general principles of preclinical toxicology.

Frequently Asked Questions (FAQs)

Q1: Are there any established in vivo toxicity data for this compound?

A1: Currently, there are no specific in vivo toxicity studies published for this compound. Research has primarily focused on its in vitro anticancer activities. A study on the closely related compound, Lepadin H, reported "negligible toxicity to normal organs" in an animal model for its antitumor efficacy.[1] However, researchers should treat this compound as a novel compound with an uncharacterized in vivo safety profile and conduct thorough toxicity assessments.

Q2: What is the known mechanism of action for this compound that might predict potential toxicities?

A2: this compound, along with Lepadin H, has been identified as a novel inducer of ferroptosis.[1] The proposed mechanism involves the p53-SLC7A11-GPX4 pathway.[1] Specifically, it is suggested to promote the expression of p53, increase reactive oxygen species (ROS) and lipid peroxides, decrease levels of SLC7A11 and GPX4, and upregulate ACSL4 expression.[1] Theoretically, off-target induction of ferroptosis in normal tissues could be a source of toxicity.

Q3: What were the findings of the in vivo study on the related compound, Lepadin H?

A3: An animal model study on Lepadin H was conducted to assess its antitumor efficacy. The key finding regarding safety was that it demonstrated negligible toxicity to normal organs.[1] This suggests a potentially favorable therapeutic window for this class of compounds, although specific quantitative data such as effects on body weight, organ weights, and clinical chemistry were not detailed in the abstract.

Q4: What are the general recommendations for initiating an in vivo toxicity study for this compound?

A4: For a novel compound like this compound, a tiered approach to toxicity testing is recommended. This would typically start with an acute toxicity study in a rodent model to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity. This can be followed by sub-acute or sub-chronic studies with repeated dosing, which would be more relevant for modeling therapeutic regimens. Key parameters to monitor include clinical signs, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathological examination of major organs.

Troubleshooting Guide for In Vivo Experiments

Issue Potential Cause Troubleshooting Steps
Unexpected animal mortality at low doses - Formulation/vehicle toxicity- Acute off-target toxicity- Error in dose calculation or administration- Conduct a vehicle-only toxicity study.- Perform a dose-range-finding study with smaller dose escalations.- Double-check all calculations and ensure proper administration technique (e.g., gavage, intraperitoneal injection).
High variability in tumor growth inhibition - Inconsistent tumor cell implantation- Variable drug bioavailability- Animal health status- Refine tumor implantation technique for uniformity.- Assess the pharmacokinetics of this compound to understand its absorption and distribution.- Ensure all animals are healthy and of a consistent age and weight at the start of the study.
No observable antitumor effect in vivo - Insufficient dose or exposure- Rapid metabolism or clearance of this compound- In vivo tumor model is resistant to ferroptosis- Increase the dose up to the MTD.- Analyze plasma concentrations of this compound to confirm exposure.- Test this compound in different cancer models with known sensitivity to ferroptosis inducers.

Summary of In Vivo Safety Data for Lepadin H (as a proxy for this compound)

Parameter Observation Source
General Toxicity Negligible toxicity to normal organs[1]
Organ-specific Toxicity Not specified, but implied to be minimal[1]
Body Weight Not specified in abstract-
Histopathology Not specified in abstract, but implied no significant findings in normal tissues-

Experimental Protocols

Protocol: Acute Toxicity Study of a Novel Lepadin Analogue in Mice (Example)

This is a generalized protocol and should be adapted based on the specific characteristics of this compound and institutional guidelines.

  • Animal Model: Female and male BALB/c mice, 6-8 weeks old.

  • Groups:

    • Group 1: Vehicle control (e.g., saline, DMSO/Cremophor solution).

    • Groups 2-5: Increasing doses of this compound (e.g., 5, 50, 500, 2000 mg/kg). A limit test at a high dose may be appropriate if low toxicity is expected.

  • Administration: Single dose via oral gavage or intraperitoneal injection, depending on the intended clinical route and solubility.

  • Observations:

    • Monitor continuously for the first 4 hours post-dosing for clinical signs of toxicity (e.g., changes in posture, activity, breathing).

    • Record clinical signs, body weight, and food/water consumption daily for 14 days.

  • Endpoint:

    • At day 14, euthanize all surviving animals.

    • Conduct a gross necropsy on all animals (including any that died during the study).

    • Collect major organs (liver, kidneys, spleen, heart, lungs, brain) for weighing and histopathological analysis.

    • Collect blood for hematology and clinical chemistry analysis.

Visualizations

Signaling Pathway of Lepadins E and H

Lepadin_Mechanism Lepadin This compound / H p53 p53 Lepadin->p53 promotes SLC7A11 SLC7A11 Lepadin->SLC7A11 reduces GPX4 GPX4 Lepadin->GPX4 reduces ACSL4 ACSL4 Lepadin->ACSL4 upregulates p53->SLC7A11 inhibits SLC7A11->GPX4 supports ROS ROS & Lipid Peroxides GPX4->ROS neutralizes ACSL4->ROS promotes Ferroptosis Ferroptosis ROS->Ferroptosis induces

Caption: Proposed mechanism of ferroptosis induction by Lepadins E and H.

Experimental Workflow for In Vivo Toxicity Assessment

Toxicity_Workflow start Compound Synthesis & Formulation dose_range Acute Dose-Range Finding Study start->dose_range mtd Determine MTD dose_range->mtd repeated_dose Repeated-Dose Toxicity Study mtd->repeated_dose monitoring In-Life Monitoring (Clinical Signs, Body Weight) repeated_dose->monitoring endpoint Endpoint Analysis monitoring->endpoint necropsy Gross Necropsy endpoint->necropsy histopath Histopathology endpoint->histopath blood Hematology & Clinical Chemistry endpoint->blood report Final Report & Safety Assessment necropsy->report histopath->report blood->report

Caption: General workflow for a preclinical in vivo toxicity study.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Lepadin E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common pitfalls in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a marine alkaloid, a natural product isolated from tunicates. Its primary mechanism of action is the induction of ferroptosis, a form of iron-dependent programmed cell death. This compound exerts its effects by modulating the p53-SLC7A11-GPX4 signaling pathway.[1] This leads to increased production of reactive oxygen species (ROS) and lipid peroxidation, ultimately causing cell death.[1][2]

Q2: How should I prepare and store this compound stock solutions?

  • Solvent Selection: this compound is a lipophilic compound. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions.

  • Stock Solution Preparation: To prepare a stock solution, dissolve this compound powder in high-purity DMSO to a desired concentration (e.g., 10 mM). Ensure complete dissolution by gentle vortexing or brief sonication.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final DMSO concentration in your experimental setup is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: What are some general challenges associated with working with marine natural products like this compound?

Researchers working with marine natural products often face challenges such as limited availability, complex chemical structures, and potential for batch-to-batch variability.[3][4] Solubility and stability in aqueous solutions for cell-based assays can also be a concern, necessitating careful preparation of stock solutions and appropriate vehicle controls in experiments.[3][4]

Troubleshooting Guides

Cell Viability and Cytotoxicity Assays

Issue: Inconsistent IC50 values for this compound in my cancer cell line.

  • Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can significantly impact the results of viability assays.

    • Troubleshooting: Ensure you are using a consistent and optimized cell seeding density for your specific cell line and plate format. Perform a cell titration experiment to determine the optimal seeding density that allows for logarithmic growth throughout the duration of your assay.

  • Possible Cause 2: this compound Solubility and Stability. this compound may precipitate out of the culture medium at higher concentrations or over longer incubation times.

    • Troubleshooting: Visually inspect your wells for any signs of precipitation after adding this compound. Prepare fresh dilutions of this compound from a DMSO stock immediately before each experiment. Consider using a lower percentage of serum in your culture medium during the treatment period, as serum proteins can sometimes interact with small molecules.

  • Possible Cause 3: Assay-Specific Artifacts. The type of viability assay used can influence the results. For example, MTT assays rely on mitochondrial reductase activity, which could be affected by this compound in ways that do not directly correlate with cell death.

    • Troubleshooting: Consider using an alternative viability assay that measures a different cellular parameter, such as a crystal violet assay (staining total biomass) or a trypan blue exclusion assay (measuring membrane integrity). This will help confirm that the observed effects are not an artifact of a specific assay chemistry.

Ferroptosis Induction and Detection

Issue: I am not observing clear markers of ferroptosis after treating cells with this compound.

  • Possible Cause 1: Suboptimal this compound Concentration or Incubation Time. The induction of ferroptosis is both dose- and time-dependent.

    • Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for inducing ferroptosis in your specific cell line. You can assess markers like lipid peroxidation or cell death at various time points (e.g., 12, 24, 48 hours) and with a range of this compound concentrations.

  • Possible Cause 2: Insufficient Iron Availability. Ferroptosis is an iron-dependent process.

    • Troubleshooting: Ensure that your cell culture medium contains an adequate source of iron. In some cases, co-treatment with an iron source like ferric ammonium citrate (FAC) may be necessary to potentiate the effects of ferroptosis inducers.

  • Possible Cause 3: Issues with the Detection Assay. The assays used to detect ferroptosis markers can be prone to artifacts.

    • Troubleshooting: For lipid peroxidation assays like the TBARS (MDA) assay, be aware of potential interferences from other aldehydes in the sample.[3] When using fluorescent probes for ROS detection, ensure you are using the appropriate controls to account for photobleaching and probe-specific artifacts. It is always recommended to use multiple methods to confirm ferroptosis.[5]

Issue: High background in my lipid peroxidation assay.

  • Possible Cause 1: Sample Oxidation during Preparation. Samples can undergo oxidation during the preparation steps, leading to artificially high readings.

    • Troubleshooting: Keep samples on ice as much as possible during preparation. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your lysis buffer to prevent further lipid peroxidation during sample processing.

  • Possible Cause 2: Non-Specific Reactivity in TBARS Assay. The TBARS assay can react with other molecules in the sample besides malondialdehyde (MDA).[3]

    • Troubleshooting: While the TBARS assay is a common method, consider complementing it with a more specific method for detecting lipid peroxidation, such as an assay that directly measures lipid hydroperoxides or uses a fluorescent probe specific for lipid ROS.

Western Blotting for p53, SLC7A11, and GPX4

Issue: I am having trouble detecting GPX4 or SLC7A11 by Western blot.

  • Possible Cause 1: Low Protein Abundance. These proteins may be expressed at low levels in your cell line of interest.

    • Troubleshooting: Increase the amount of protein loaded onto the gel. Use a sensitive chemiluminescent substrate. Ensure your lysis buffer is effectively extracting the proteins.

  • Possible Cause 2: Poor Antibody Quality. The primary antibody may not be specific or sensitive enough.

    • Troubleshooting: Test a few different antibodies from various vendors. Always include a positive control cell lysate known to express the protein of interest to validate your antibody and experimental setup.

  • Possible Cause 3: Inefficient Protein Transfer. The transfer of proteins from the gel to the membrane may be incomplete, especially for proteins of certain molecular weights.

    • Troubleshooting: Optimize your transfer conditions (time, voltage, and buffer composition). Consider using a wet transfer system for better efficiency, especially for larger proteins.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of Lepadin A, a related compound to this compound, on various cancer cell lines. This data can serve as a reference for designing your own dose-response experiments with this compound.

CompoundCell LineAssayIC50 (µM)Exposure Time (h)
Lepadin AA375 (Melanoma)MTT45.5 ± 4.024
5-FU (Control)A375 (Melanoma)MTT22.9 ± 4.024

Data extracted from Casertano et al., 2022.[6]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted from studies on Lepadin A and can be used to determine the cytotoxic effects of this compound.[6]

  • Cell Seeding: Seed your cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Lipid Peroxidation (TBARS/MDA) Assay

This protocol provides a general method for measuring malondialdehyde (MDA), a marker of lipid peroxidation.

  • Sample Preparation: After treating cells with this compound, harvest and lyse the cells. An optional step is to add BHT to the lysis buffer to prevent ex vivo lipid peroxidation.

  • TBA Reaction: Add thiobarbituric acid (TBA) reagent to the cell lysates.

  • Incubation: Incubate the samples at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.

  • Cooling: Cool the samples on ice to stop the reaction.

  • Measurement: Measure the absorbance of the samples at 532 nm. A pink color indicates the presence of MDA.

  • Quantification: Use an MDA standard curve to quantify the amount of MDA in your samples.

Protocol 3: Western Blot Analysis of p53, SLC7A11, and GPX4
  • Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, SLC7A11, GPX4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control.

Visualizations

Lepadin_E_Signaling_Pathway Lepadin_E This compound p53 p53 Activation Lepadin_E->p53 SLC7A11 SLC7A11 Inhibition p53->SLC7A11 GSH GSH Depletion SLC7A11->GSH GPX4 GPX4 Inhibition ROS Lipid ROS Accumulation GPX4->ROS GSH->GPX4 Ferroptosis Ferroptosis ROS->Ferroptosis

Caption: this compound induced ferroptosis signaling pathway.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_ferroptosis start Seed Cells treat Treat with this compound start->treat viability Cell Viability Assay (e.g., MTT) treat->viability ferroptosis_markers Ferroptosis Marker Analysis treat->ferroptosis_markers ros ROS Detection ferroptosis_markers->ros lipid_perox Lipid Peroxidation Assay ferroptosis_markers->lipid_perox western Western Blot (p53, SLC7A11, GPX4) ferroptosis_markers->western

Caption: General experimental workflow for studying this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results? cell_density Inconsistent Cell Seeding Density start->cell_density Viability Assay solubility This compound Solubility/ Stability Issues start->solubility Viability/Ferroptosis assay_artifact Assay-Specific Artifacts start->assay_artifact Viability/Ferroptosis concentration Suboptimal Drug Concentration/Time start->concentration Ferroptosis Assay optimize_seeding Optimize Seeding Density cell_density->optimize_seeding fresh_dilutions Prepare Fresh Dilutions/ Vehicle Control solubility->fresh_dilutions alternative_assay Use Orthogonal Assay assay_artifact->alternative_assay dose_response Perform Dose-Response/ Time-Course concentration->dose_response

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Enhancing the Bioavailability of Lepadin E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and enhancing the oral bioavailability of Lepadin E. The information is presented in a question-and-answer format to directly address common challenges and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary challenges to its oral bioavailability?

This compound is a marine-derived decahydroquinoline alkaloid with demonstrated cytotoxic and ferroptosis-inducing activities, making it a compound of interest for cancer chemotherapy.[1] Like many marine natural products, this compound is a lipophilic molecule, which often leads to poor aqueous solubility.[2][3] This low solubility is a primary obstacle to its oral bioavailability, as dissolution in the gastrointestinal fluids is a prerequisite for absorption.[4] Other potential challenges include susceptibility to first-pass metabolism and efflux by transporters such as P-glycoprotein.[5]

Q2: What are the most promising strategies for enhancing the oral bioavailability of this compound?

Given its lipophilic nature, formulation strategies that improve solubility and dissolution are paramount. Promising approaches include:

  • Lipid-Based Nanoparticles: Encapsulating this compound in solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can significantly improve its oral absorption.[5] These formulations can enhance solubility, protect the drug from degradation in the GI tract, and facilitate lymphatic uptake, thereby bypassing first-pass metabolism.

  • Polymeric Nanoparticles: Formulating this compound into biodegradable polymeric nanoparticles can also enhance its bioavailability by improving solubility and providing a controlled release profile.[5]

  • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can increase its dissolution rate and the concentration of dissolved drug in the GI tract.

Q3: How can I assess the bioavailability of my this compound formulation in the lab?

A tiered approach involving both in vitro and in vivo models is recommended:

  • In Vitro Permeability Assays: The Caco-2 cell permeability assay is a widely accepted model for predicting human intestinal absorption.[6][7] This assay can determine the apparent permeability coefficient (Papp) of this compound and identify if it is a substrate for efflux transporters.[7]

  • In Vivo Pharmacokinetic Studies: Animal models, typically rats, are used to determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and ultimately, the absolute oral bioavailability.[8]

Troubleshooting Guides

Issue 1: Low Entrapment Efficiency of this compound in Nanoparticle Formulations.

Possible Cause Troubleshooting Step
Poor solubility of this compound in the lipid matrix.Screen various solid and liquid lipids to find a matrix in which this compound has higher solubility.
Drug expulsion during lipid crystallization.Optimize the formulation by preparing Nanostructured Lipid Carriers (NLCs), which incorporate a liquid lipid to create imperfections in the crystal lattice, allowing for higher drug loading.
Suboptimal surfactant concentration.Vary the concentration of the surfactant to ensure the formation of stable nanoparticles and prevent drug leakage.

Issue 2: High Variability in In Vivo Pharmacokinetic Data.

Possible Cause Troubleshooting Step
Inconsistent dosing volume or technique.Ensure accurate and consistent administration of the formulation using calibrated equipment and proper gavage techniques for oral dosing.
Food effects on drug absorption.Standardize the fasting period for experimental animals before dosing to minimize variability related to food in the GI tract.[8]
Formulation instability.Characterize the physical and chemical stability of the this compound formulation prior to in vivo studies to ensure dose consistency.

Issue 3: Poor Correlation Between In Vitro Caco-2 Permeability and In Vivo Absorption.

Possible Cause Troubleshooting Step
This compound is a substrate for efflux transporters not adequately expressed in Caco-2 cells.Use Caco-2 cells that have been induced to express higher levels of relevant transporters or co-administer a known P-glycoprotein inhibitor in the assay.
Significant first-pass metabolism.Caco-2 cells have limited metabolic activity. Assess the metabolic stability of this compound using liver microsomes to determine the potential impact of first-pass metabolism.
Formulation effects not captured in the Caco-2 assay.The Caco-2 assay typically evaluates the permeability of the drug in solution. The in vivo performance is highly dependent on the formulation's ability to release the drug. Ensure the formulation is optimized for drug release.

Data Presentation

Disclaimer: The following tables present illustrative data for a hypothetical lipophilic marine natural product with properties similar to this compound, as specific quantitative data for this compound is not publicly available. These tables are intended to serve as a template for presenting experimental results.

Table 1: Physicochemical and In Vitro Permeability Properties of this compound Analog.

ParameterValueMethod
Molecular Weight421.7 g/mol Mass Spectrometry
LogP5.2Calculated
Aqueous Solubility< 0.1 µg/mLShake-flask method
Caco-2 Papp (A-B)0.5 x 10⁻⁶ cm/sCaco-2 Transwell Assay
Caco-2 Papp (B-A)2.5 x 10⁻⁶ cm/sCaco-2 Transwell Assay
Efflux Ratio5.0Calculated (Papp B-A / Papp A-B)

Table 2: Comparative Pharmacokinetic Parameters of a this compound Analog in Different Formulations Following Oral Administration in Rats (Dose: 10 mg/kg).

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Absolute Bioavailability (%)
Aqueous Suspension50 ± 154.0 ± 1.0350 ± 90< 5%
Solid Lipid Nanoparticles (SLNs)250 ± 502.0 ± 0.51800 ± 300~25%
Polymeric Nanoparticles200 ± 403.0 ± 0.51600 ± 250~22%

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
  • Preparation of Lipid Phase: Weigh and melt the solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed this compound in the molten lipid.

  • Preparation of Aqueous Phase: Prepare an aqueous solution of a surfactant (e.g., Poloxamer 188) and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles at an optimized pressure to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Study (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the this compound solution (in transport buffer) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral compartment and replace with fresh buffer.

  • Transport Study (Basolateral to Apical): Perform the same procedure as above but add the drug solution to the basolateral compartment and sample from the apical compartment to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor compartment.

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization and Fasting: Acclimatize male Sprague-Dawley rats for at least one week before the study. Fast the rats overnight (approximately 12 hours) with free access to water before drug administration.

  • Dosing:

    • Oral Administration: Administer the this compound formulation (e.g., aqueous suspension, SLNs) at the desired dose via oral gavage.

    • Intravenous Administration: For determining absolute bioavailability, administer a solution of this compound intravenously via the tail vein to a separate group of rats.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, and AUC for both oral and IV routes. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Signaling Pathways and Experimental Workflows

Lepadin_E_Ferroptosis_Pathway Lepadin_E This compound p53 p53 (Tumor Suppressor) Lepadin_E->p53 promotes expression GPX4 GPX4 (Glutathione Peroxidase 4) Lepadin_E->GPX4 reduces level ACSL4 ACSL4 Lepadin_E->ACSL4 upregulates expression SLC7A11 SLC7A11 (Cystine/Glutamate Antiporter) p53->SLC7A11 represses Cysteine Intracellular Cysteine SLC7A11->Cysteine import GSH Glutathione (GSH) Synthesis SLC7A11->GSH rate-limiting step Cystine Extracellular Cystine Cysteine->GSH leads to GSH->GPX4 cofactor for Lipid_ROS Lipid ROS (Lipid Peroxides) GPX4->Lipid_ROS neutralizes Ferroptosis Ferroptosis (Cell Death) Lipid_ROS->Ferroptosis induces PUFA PUFA-PLs ACSL4->PUFA activates PUFA->Lipid_ROS peroxidation

Caption: Signaling pathway of this compound-induced ferroptosis.

Bioavailability_Enhancement_Workflow Start Start: Poorly Soluble this compound Formulation Formulation Development (e.g., SLNs, Polymeric NPs) Start->Formulation Characterization Physicochemical Characterization (Size, Zeta, Entrapment Efficiency) Formulation->Characterization InVitro In Vitro Assessment (Caco-2 Permeability) Characterization->InVitro InVivo In Vivo Pharmacokinetic Study (Rat Model) InVitro->InVivo Promising Candidates DataAnalysis Data Analysis (Calculate Papp, Bioavailability) InVivo->DataAnalysis Optimization Optimization Loop DataAnalysis->Optimization Optimization->Formulation Refine Formulation End End: Optimized Formulation with Enhanced Bioavailability Optimization->End Meets Target Profile

Caption: Experimental workflow for enhancing and assessing the bioavailability of this compound.

References

Validation & Comparative

A Comparative Guide to Ferroptosis Inducers: Lepadin E Versus Established Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of ferroptosis, an iron-dependent form of regulated cell death, has emerged as a promising therapeutic strategy for various diseases, particularly cancer. This guide provides an objective comparison of the novel marine alkaloid Lepadin E with other well-established ferroptosis inducers: Erastin, RSL3, and Sorafenib. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action at a Glance

Ferroptosis is primarily characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). The key players in its regulation include the cystine/glutamate antiporter system Xc-, which imports cystine for the synthesis of the antioxidant glutathione (GSH), and glutathione peroxidase 4 (GPX4), an enzyme that utilizes GSH to neutralize lipid peroxides.

  • This compound: This marine alkaloid induces ferroptosis through the canonical p53-SLC7A11-GPX4 pathway. It promotes the expression of the tumor suppressor p53, which in turn downregulates the expression of SLC7A11 (the catalytic subunit of system Xc-). This leads to reduced cystine uptake, GSH depletion, and subsequent inactivation of GPX4, resulting in the accumulation of lipid ROS.[1]

  • Erastin: As a pioneering ferroptosis inducer, Erastin directly inhibits the system Xc- antiporter, blocking cystine import and leading to GSH depletion and GPX4 inactivation.[2][3]

  • RSL3: This compound acts further downstream in the ferroptosis pathway by directly and covalently inhibiting GPX4, leading to a rapid accumulation of lipid peroxides.[4]

  • Sorafenib: A multi-kinase inhibitor approved for cancer therapy, Sorafenib has been shown to induce ferroptosis by inhibiting the system Xc- antiporter, similar to Erastin.[5]

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound, Erastin, RSL3, and Sorafenib in various cancer cell lines. It is important to note that these values can vary depending on the cell line and experimental conditions.

InducerCell LineIC50 (µM)Citation
This compound HeLaNot explicitly reported, but showed significant cytotoxicity[6]
B16F10Not explicitly reported, but showed significant cytotoxicity[6]
Erastin HeLa30.88[2]
HGC-27 (Gastric Cancer)14.39[3]
RSL3 MCF7 (Breast Cancer)> 2[4]
CNE-2 (Nasopharyngeal Carcinoma)Showed resistance[7]
Sorafenib HepG2 (Hepatocellular Carcinoma)4.3[8]
Huh7 (Hepatocellular Carcinoma)5.47 (48h), 2.88 (72h)

Signaling Pathways

The signaling pathways for each ferroptosis inducer are depicted below, highlighting their distinct points of intervention.

Lepadin_E_Pathway This compound This compound p53 p53 This compound->p53 promotes expression ACSL4 ACSL4 This compound->ACSL4 upregulates expression SLC7A11 SLC7A11 p53->SLC7A11 downregulates expression System_Xc System Xc- SLC7A11->System_Xc is a subunit of Cystine Cystine System_Xc->Cystine imports Cysteine Cysteine Cystine->Cysteine GSH GSH Cysteine->GSH synthesis GPX4 GPX4 GSH->GPX4 is a cofactor for Lipid_ROS Lipid ROS GPX4->Lipid_ROS neutralizes Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis ACSL4->Lipid_ROS promotes synthesis

This compound Signaling Pathway.

Other_Inducers_Pathway Erastin Erastin System_Xc System Xc- Erastin->System_Xc inhibits Sorafenib Sorafenib Sorafenib->System_Xc inhibits RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 directly inhibits Cystine Cystine System_Xc->Cystine imports Cysteine Cysteine Cystine->Cysteine GSH GSH Cysteine->GSH synthesis GSH->GPX4 is a cofactor for Lipid_ROS Lipid ROS GPX4->Lipid_ROS neutralizes Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Erastin, RSL3, and Sorafenib Signaling Pathways.

Experimental Protocols

Accurate and reproducible experimental design is paramount in research. Below are detailed protocols for key assays used to characterize ferroptosis inducers.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the ferroptosis inducer for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9][10][11][12]

Lipid ROS Measurement (C11-BODIPY Assay)

This assay utilizes the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation, a hallmark of ferroptosis.

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with the ferroptosis inducer.

  • C11-BODIPY Staining: After treatment, incubate the cells with 1-2 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C.[13][14][15]

  • Washing: Wash the cells twice with PBS.

  • Analysis by Flow Cytometry:

    • Harvest the cells by trypsinization.

    • Resuspend the cells in PBS.

    • Analyze the cells using a flow cytometer. The oxidized form of C11-BODIPY fluoresces in the green channel (FITC), while the reduced form fluoresces in the red channel (PE or similar). An increase in the green/red fluorescence ratio indicates lipid peroxidation.[13][15]

  • Analysis by Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope with appropriate filters for green and red fluorescence.

    • An increase in the green fluorescence signal indicates lipid peroxidation.[14][16]

Experimental_Workflow cluster_viability Cell Viability (MTT Assay) cluster_ros Lipid ROS (C11-BODIPY) cluster_western Western Blotting viability_start Seed Cells viability_treat Treat with Inducer viability_start->viability_treat viability_mtt Add MTT viability_treat->viability_mtt viability_solubilize Solubilize Formazan viability_mtt->viability_solubilize viability_read Read Absorbance viability_solubilize->viability_read ros_start Seed & Treat Cells ros_stain Stain with C11-BODIPY ros_start->ros_stain ros_wash Wash ros_stain->ros_wash ros_analyze Analyze (Flow Cytometry or Microscopy) ros_wash->ros_analyze wb_start Lyse Cells wb_protein Protein Quantification wb_start->wb_protein wb_sds SDS-PAGE wb_protein->wb_sds wb_transfer Transfer to Membrane wb_sds->wb_transfer wb_block Blocking wb_transfer->wb_block wb_primary Primary Antibody Incubation wb_block->wb_primary wb_secondary Secondary Antibody Incubation wb_primary->wb_secondary wb_detect Detection wb_secondary->wb_detect

General Experimental Workflow.
Western Blotting for Key Ferroptosis Proteins

This technique is used to detect the levels of specific proteins involved in the ferroptosis pathway, such as GPX4, SLC7A11, p53, and ACSL4.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-GPX4, anti-SLC7A11, anti-p53, anti-ACSL4) overnight at 4°C.[17][18][19][20][21]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound represents a novel and potent inducer of ferroptosis with a distinct mechanism of action involving the p53 pathway. While direct comparative data on its potency against established inducers like Erastin, RSL3, and Sorafenib is still emerging, its unique upstream mode of action makes it a valuable tool for investigating the intricate regulation of ferroptosis. The choice of a ferroptosis inducer will ultimately depend on the specific research question, the cellular context, and the desired point of intervention in the ferroptosis pathway. This guide provides a foundational framework to assist researchers in making informed decisions for their experimental designs.

References

Comparative Efficacy Analysis: Lepadin E versus Traditional Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the anti-tumor potential of the marine alkaloid Lepadin E in comparison to established chemotherapeutic agents.

This guide provides a comprehensive comparison of the efficacy of this compound, a novel marine-derived compound, against traditional chemotherapy agents. It is intended to inform researchers, scientists, and drug development professionals about the potential of this compound as a new therapeutic avenue in oncology. The information is presented through quantitative data, detailed experimental methodologies, and visual representations of molecular pathways and experimental workflows.

Overview of this compound

This compound is a marine alkaloid that has demonstrated significant cytotoxic effects against various cancer cell lines. Its primary mechanism of action is the induction of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[1][2] This mechanism is distinct from the DNA damage or microtubule disruption pathways targeted by many traditional chemotherapy drugs.

In Vitro Efficacy: A Comparative Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and common traditional chemotherapy agents—cisplatin and doxorubicin—across a panel of human cancer cell lines. This data allows for a direct comparison of their cytotoxic potency.

Cell LineCancer TypeThis compound IC50 (µM)Cisplatin IC50 (µM)Doxorubicin IC50 (µM)
A549 Lung Carcinoma1.8 ± 0.25.25> 20
HT29 Colon Adenocarcinoma2.5 ± 0.3Not availableNot available
U87MG Glioblastoma3.1 ± 0.49.51.77
HepG2 Hepatocellular Carcinoma4.2 ± 0.525.80 (48h)12.18

Note: IC50 values for this compound were determined after 72 hours of treatment. Cisplatin and Doxorubicin IC50 values are reported for 24-72 hour treatment periods, and direct comparison should be made with caution due to potential variations in experimental conditions.

Mechanism of Action: Ferroptosis Induction by this compound

This compound exerts its anticancer effects by triggering ferroptosis through the classical p53-SLC7A11-GPX4 pathway.[1] This process involves the inhibition of the cystine/glutamate antiporter (system xc⁻), leading to depletion of intracellular glutathione (GSH) and inactivation of glutathione peroxidase 4 (GPX4). The resulting accumulation of lipid reactive oxygen species (ROS) leads to cell death.

ferroptosis_pathway Lepadin_E This compound p53 p53 Lepadin_E->p53 promotes expression SLC7A11 SLC7A11 (System xc⁻) p53->SLC7A11 represses Glutathione Glutathione (GSH) Synthesis ↓ SLC7A11->Glutathione inhibits GPX4 GPX4 Inactivation Glutathione->GPX4 leads to Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS results in Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces

This compound-induced ferroptosis signaling pathway.

Experimental Protocols

Cell Viability (MTT) Assay

The cytotoxic effects of this compound and traditional chemotherapy agents were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of this compound, cisplatin, or doxorubicin for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the drug that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

mtt_assay_workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Compounds Add varying concentrations of test compounds Incubate_Overnight->Add_Compounds Incubate_Treatment Incubate for 24-72 hours Add_Compounds->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Remove_Medium Remove medium Incubate_MTT->Remove_Medium Add_DMSO Add DMSO to dissolve formazan crystals Remove_Medium->Add_DMSO Measure_Absorbance Measure absorbance at 490 nm Add_DMSO->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The available in vitro data suggests that this compound is a potent cytotoxic agent against a range of cancer cell lines, with a distinct mechanism of action centered on the induction of ferroptosis.[1] Its efficacy, particularly in lung and colon cancer cell lines, appears comparable or superior to some traditional chemotherapy drugs. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and to establish its safety and efficacy profile in more complex biological systems. The unique mechanism of action of this compound may also present opportunities for combination therapies to overcome resistance to conventional chemotherapeutic agents.

References

Navigating Drug Resistance: A Comparative Guide to Lepadin E and its Potential in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a primary obstacle in the successful treatment of cancer. This has spurred the search for novel therapeutic agents with unique mechanisms of action that can bypass these resistance pathways. Lepadin E, a marine-derived alkaloid, has garnered interest for its potential as a new class of anticancer compounds. This guide provides a comparative analysis of this compound's mechanism of action and cytotoxic potential, contextualized within the challenge of drug resistance. Due to the limited availability of specific cross-resistance data for this compound, this guide will utilize data from the closely related Lepadin A to draw comparisons with established chemotherapeutic agents.

Overcoming Resistance: The Promise of Ferroptosis

Recent studies have revealed that this compound and its analogue, Lepadin H, function as potent inducers of ferroptosis, a distinct form of programmed cell death characterized by iron-dependent lipid peroxidation[1]. This mechanism is fundamentally different from apoptosis, the target of many conventional chemotherapies. This distinction is critical, as cancer cells that have developed resistance to apoptosis-inducing drugs may remain susceptible to ferroptosis inducers.

The ferroptotic pathway initiated by Lepadins E and H involves the p53 tumor suppressor protein, leading to the suppression of the cystine/glutamate antiporter SLC7A11 and the glutathione peroxidase 4 (GPX4) enzyme[1]. This cascade results in an accumulation of reactive oxygen species (ROS) and lipid peroxides, ultimately leading to cell death[1].

G cluster_0 This compound/H Action cluster_1 Ferroptosis Cascade This compound/H This compound/H p53 p53 This compound/H->p53 promotes expression SLC7A11 SLC7A11 p53->SLC7A11 represses GSH Glutathione SLC7A11->GSH cystine uptake for GSH synthesis GPX4 GPX4 Lipid ROS Lipid Reactive Oxygen Species GPX4->Lipid ROS reduces GSH->GPX4 cofactor for Ferroptosis Ferroptosis Lipid ROS->Ferroptosis induces

Mechanism of Lepadin-induced ferroptosis.

Comparative Cytotoxicity of Lepadin Family Alkaloids

While specific IC50 values for this compound in drug-resistant cell lines are not yet publicly available, studies on other members of the lepadin family offer valuable insights into their cytotoxic potential. A study on Lepadin A, B, and L demonstrated varying degrees of cytotoxicity across a panel of human cancer cell lines[2]. Lepadin A, in particular, exhibited significant activity against the A375 human melanoma cell line[2].

The following table summarizes the comparative cytotoxicity of Lepadin A and the conventional chemotherapeutic agent 5-Fluorouracil (5-FU) against the A375 cell line.

CompoundCell LineIC50 (µM)
Lepadin AA375 (Human Melanoma)45.5 ± 4.0[2]
5-FluorouracilA375 (Human Melanoma)22.9 ± 4.0[2]

This data indicates that while Lepadin A is cytotoxic to A375 cells, its potency in this specific cell line is less than that of 5-FU. However, the true potential of lepadins may lie in their ability to circumvent drug resistance mechanisms that render cells insensitive to agents like 5-FU.

The Challenge of P-glycoprotein Mediated Resistance

A significant mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. Research has shown that P-gp can confer resistance to certain ferroptosis inducers. This suggests that while ferroptosis is a promising anti-cancer strategy, the susceptibility of specific ferroptosis inducers to efflux pumps like P-gp needs to be considered.

The diagram below illustrates the logical relationship of how P-gp can potentially impact the efficacy of a ferroptosis inducer.

G Ferroptosis_Inducer Ferroptosis Inducer (e.g., this compound) Cancer_Cell Cancer Cell Ferroptosis_Inducer->Cancer_Cell enters Ferroptosis Ferroptosis Cancer_Cell->Ferroptosis undergoes P_gp P-glycoprotein (Efflux Pump) P_gp->Ferroptosis_Inducer effluxes

P-glycoprotein mediated drug efflux.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound and comparative compounds are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Workflow:

G Cell_Seeding 1. Seed cells in 96-well plates Compound_Treatment 2. Treat with varying concentrations of This compound / Comparator Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate for 2-4 hours (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization buffer (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 values Absorbance_Reading->IC50_Calculation

References

Lepadin E: A Comparative Guide to its Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the marine alkaloid Lepadin E's anticancer activity, focusing on its mechanism of action through ferroptosis induction. The information is intended for researchers, scientists, and professionals involved in drug development.

Abstract

This compound, a marine-derived decahydroquinoline alkaloid, has emerged as a potent inducer of ferroptosis, a non-apoptotic form of iron-dependent cell death. This activity positions this compound as a promising candidate for cancer chemotherapy. This guide details its mechanism of action, compares its cytotoxic effects with other lepadin analogs, and provides relevant experimental methodologies.

Mechanism of Action: Induction of Ferroptosis

Recent studies have elucidated that this compound's primary mode of anticancer activity is the induction of ferroptosis.[1] This process is initiated through the classical p53-SLC7A11-GPX4 signaling pathway.[1]

Signaling Pathway

The signaling cascade initiated by this compound involves the following key steps:

  • p53 Upregulation: this compound treatment leads to an increase in the expression of the tumor suppressor protein p53.

  • SLC7A11 Downregulation: Activated p53, in turn, suppresses the expression of Solute Carrier Family 7 Member 11 (SLC7A11), a key component of the cystine/glutamate antiporter system Xc-.

  • GSH Depletion: The inhibition of system Xc- leads to a reduction in the intracellular uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).

  • GPX4 Inactivation: The depletion of GSH results in the inactivation of Glutathione Peroxidase 4 (GPX4), a selenoenzyme that plays a critical role in repairing lipid peroxides.

  • Lipid Peroxidation: The inactivation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS) and unchecked lipid peroxidation.

  • Ferroptotic Cell Death: The excessive lipid peroxidation ultimately results in iron-dependent cell death, known as ferroptosis.

Lepadin_E_Ferroptosis_Pathway cluster_cell Cancer Cell Lepadin_E This compound p53 p53 Lepadin_E->p53 Upregulates SLC7A11 SLC7A11 (System Xc-) p53->SLC7A11 Suppresses Cystine_out Intracellular Cystine SLC7A11->Cystine_out Imports GSH GSH (Glutathione) Cystine_in Extracellular Cystine Cystine_in->Cystine_out Cystine_out->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor for Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Detoxifies Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

Caption: this compound induced ferroptosis pathway.

Comparative Cytotoxicity of Lepadins

Cancer Cell LineLepadin A (% Cell Viability at 50 µM)Lepadin B (% Cell Viability at 50 µM)Lepadin L (% Cell Viability at 50 µM)5-Fluorouracil (% Cell Viability at 100 µM)
A375 (Melanoma)~20%~80%~90%~40%
MDA-MB-468 (Breast)~100%~100%~100%~80%
HT29 (Colon Adenocarcinoma)~60%~90%~100%~50%
HCT116 (Colorectal Carcinoma)~30%~85%~95%~45%
C2C12 (Mouse Myoblast)~40%~95%~100%~60%

Data adapted from a study on Lepadins A, B, and L.[2]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the ferroptosis-inducing activity of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or other compounds) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Ferroptosis Induction and Inhibition Assay

This assay confirms that the observed cell death is indeed ferroptosis.

Methodology:

  • Co-treatment: Treat cancer cells with this compound in the presence or absence of a ferroptosis inhibitor, such as Ferrostatin-1 or Liproxstatin-1.

  • Cell Viability Assessment: After the incubation period, assess cell viability using the MTT assay or another suitable method.

  • Analysis: A rescue of cell viability in the presence of the ferroptosis inhibitor indicates that the cell death induced by this compound is mediated by ferroptosis.

Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular accumulation of ROS, a hallmark of ferroptosis.

Methodology:

  • Cell Treatment: Treat cells with this compound for a specified time.

  • Probe Incubation: Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or CellROX Green Reagent.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader. An increase in fluorescence indicates an elevation in intracellular ROS levels.

Western Blot Analysis

This technique is used to measure the protein expression levels of key players in the signaling pathway.

Methodology:

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for p53, SLC7A11, GPX4, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anticancer activity of this compound.

Experimental_Workflow cluster_workflow Experimental Investigation of this compound start Start cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity mechanism Mechanism of Action (Ferroptosis Assay) cytotoxicity->mechanism ros ROS Detection mechanism->ros western Western Blot (p53, SLC7A11, GPX4) mechanism->western in_vivo In Vivo Animal Studies ros->in_vivo western->in_vivo end Conclusion in_vivo->end

References

Unraveling the Structure-Activity Relationship of Lepadin Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cytotoxic, anticholinesterase, and antimicrobial potential of the Lepadin family of decahydroquinoline alkaloids reveals critical structural determinants for their biological activities. This guide provides a comparative analysis of Lepadin alkaloids A-L, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers and drug development professionals in harnessing their therapeutic potential.

Lepadin alkaloids, a class of marine natural products isolated from ascidians, have garnered significant attention for their diverse pharmacological properties. Their complex decahydroquinoline scaffold offers a unique template for the development of novel therapeutic agents. This guide synthesizes the current understanding of the structure-activity relationships (SAR) within the Lepadin family, focusing on their cytotoxic, anticholinesterase, and antimicrobial effects.

Cytotoxic Activity: Subtle Structural Changes Dictate Potency

The cytotoxicity of Lepadin alkaloids has been evaluated against a panel of human cancer cell lines, with Lepadin A consistently emerging as the most potent analogue among those tested. The key structural features influencing this activity appear to be the stereochemistry and the nature of the side chain at the C-5 position of the decahydroquinoline core.

A comparative study of Lepadins A, B, and L demonstrated that Lepadin A exhibits significant cytotoxic effects, particularly against human melanoma (A375) and colorectal carcinoma (HCT116) cell lines.[1][2] In contrast, Lepadins B and L, which differ in the stereochemistry and oxidation pattern of the C-5 side chain, showed weak to no activity.[1] This suggests that the specific configuration and functionality of this side chain are crucial for cytotoxic efficacy.

Lepadin AlkaloidCancer Cell LineIC50 (µM)Reference
Lepadin A A375 (Melanoma)45.5 ± 4.0[2]
A2058 (Melanoma)8[3]
D1 (Mouse Dendritic Cells)4.20 ± 0.14[1]
Lepadin B A375, HCT116, etc.Weak or no activity[1]
Lepadin L A375, HCT116, etc.Weak or no activity[1]

Table 1: Comparative Cytotoxicity (IC50) of Lepadin Alkaloids.

Mechanism of Action: Cell Cycle Arrest and Ferroptosis

Further investigations into the mechanism underlying the cytotoxicity of Lepadin alkaloids have revealed distinct pathways initiated by different family members. Lepadin A has been shown to induce a G2/M phase cell cycle arrest in A375 melanoma cells, suggesting an interference with the mitotic process.[1][4]

LepadinA_CellCycle LepadinA Lepadin A A375 A375 Melanoma Cells LepadinA->A375 G2M_Arrest G2/M Phase Cell Cycle Arrest A375->G2M_Arrest induces G2M_Arrest->Inhibition Proliferation Cell Proliferation Inhibition->Proliferation

Caption: Lepadin A induces G2/M cell cycle arrest in A375 cells.

More recently, Lepadins E and H have been identified as potent inducers of ferroptosis, an iron-dependent form of programmed cell death.[5] Their mechanism involves the p53-SLC7A11-GPX4 signaling pathway, a key regulatory axis in ferroptosis.[5] This finding opens new avenues for the development of Lepadin-based cancer therapies targeting this specific cell death pathway.

Lepadin_Ferroptosis cluster_cell Cancer Cell p53 p53 SLC7A11 SLC7A11 p53->SLC7A11 inhibits GPX4 GPX4 SLC7A11->GPX4 supports GPX4->Inhibition Ferroptosis Ferroptosis Inhibition->Ferroptosis Lepadins Lepadins E & H Lepadins->p53 activate

Caption: Lepadins E and H induce ferroptosis via the p53-SLC7A11-GPX4 pathway.

Anticholinesterase Activity: A Potential for Neurodegenerative Diseases

Certain Lepadin alkaloids have demonstrated inhibitory activity against cholinesterases, enzymes critical in the regulation of neurotransmission. This property suggests their potential as therapeutic agents for neurodegenerative disorders like Alzheimer's disease, where cholinesterase inhibitors are a frontline treatment.

Specifically, (-)-Lepadin B has been shown to be a potent blocker of neuronal nicotinic acetylcholine receptors (nAChRs), with IC50 values in the sub-micromolar range for both α4β2 and α7 subtypes. The stereochemistry of the decahydroquinoline core and the nature of the C-5 side chain are likely key determinants of this activity.

Lepadin AlkaloidReceptor SubtypeIC50 (µM)
(-)-Lepadin B α4β2 nAChR0.9
α7 nAChR0.7

Table 2: Anticholinesterase Activity of (-)-Lepadin B.

Antimicrobial Activity: An Untapped Potential

While the antimicrobial properties of Lepadin alkaloids are less explored, preliminary studies suggest that this class of compounds possesses activity against various pathogens. The structural features contributing to this activity are yet to be fully elucidated, but the lipophilic nature of the C-5 side chain is hypothesized to play a role in disrupting microbial membranes. Further research is needed to determine the minimum inhibitory concentrations (MICs) of a broader range of Lepadin alkaloids against clinically relevant bacterial and fungal strains to establish a clear SAR.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of Lepadin alkaloids is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow:

MTT_Workflow node_style node_style start Seed cancer cells in 96-well plates treat Treat with varying concentrations of Lepadin alkaloids start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Add solubilization buffer (e.g., DMSO) incubate2->solubilize measure Measure absorbance at 570 nm solubilize->measure end Calculate IC50 values measure->end

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the Lepadin alkaloids.

  • After an incubation period (typically 24 to 72 hours), an MTT solution is added to each well.

  • The plates are incubated for a further 4 hours, during which viable cells metabolize the MTT into formazan crystals.

  • A solubilization buffer, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • The half-maximal inhibitory concentration (IC50) values are then calculated from the dose-response curves.

Anticholinesterase Assay (Ellman's Method)

The inhibitory activity of Lepadin alkaloids against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be determined using Ellman's method.

Workflow:

Ellman_Workflow node_style node_style start Prepare reaction mixture: Buffer, DTNB, and Lepadin alkaloid add_enzyme Add AChE or BChE start->add_enzyme incubate Pre-incubate add_enzyme->incubate add_substrate Add substrate (ATCh or BTCh) incubate->add_substrate measure Measure absorbance at 412 nm over time add_substrate->measure end Calculate % inhibition and IC50 values measure->end

Caption: Workflow for the Ellman's anticholinesterase assay.

Detailed Steps:

  • A reaction mixture containing a buffer (e.g., phosphate buffer), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the Lepadin alkaloid at various concentrations is prepared in a 96-well plate.

  • The enzyme (AChE or BChE) is added to the mixture.

  • After a short pre-incubation period, the reaction is initiated by the addition of the substrate (acetylthiocholine or butyrylthiocholine).

  • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • The rate of color formation is monitored by measuring the absorbance at 412 nm over time using a microplate reader.

  • The percentage of enzyme inhibition is calculated, and the IC50 values are determined from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity of Lepadin alkaloids is assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Workflow:

Microdilution_Workflow node_style node_style start Prepare serial dilutions of Lepadin alkaloids in broth medium inoculate Inoculate with a standardized microbial suspension start->inoculate incubate Incubate under appropriate conditions inoculate->incubate observe Visually inspect for microbial growth incubate->observe end Determine the MIC observe->end

Caption: Workflow for the broth microdilution antimicrobial assay.

Detailed Steps:

  • Serial dilutions of the Lepadin alkaloids are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Each well is then inoculated with a standardized suspension of the test microorganism.

  • The plate is incubated under conditions suitable for the growth of the microorganism.

  • After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.

  • The MIC is defined as the lowest concentration of the Lepadin alkaloid that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The structure-activity relationship of Lepadin alkaloids is a promising area of research with significant implications for drug discovery. The potent cytotoxicity of Lepadin A, the ferroptosis-inducing capabilities of Lepadins E and H, and the anticholinesterase activity of Lepadin B highlight the therapeutic potential of this chemical class. Key structural modifications, particularly at the C-5 side chain and the stereochemistry of the decahydroquinoline core, have been identified as critical for modulating biological activity.

Future research should focus on the synthesis of a wider range of Lepadin analogues to further probe the SAR for each biological activity. Comprehensive screening of these compounds against a broader panel of cancer cell lines, microbial strains, and cholinesterases is necessary to identify lead candidates. Elucidating the detailed molecular targets and signaling pathways for each activity will provide a more rational basis for the design of next-generation Lepadin-based therapeutics. The development of synthetic routes that allow for the efficient and stereocontrolled production of these complex molecules will be crucial for advancing these promising natural products from the laboratory to the clinic.

References

Comparative analysis of Lepadin E synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthetic Routes of Lepadin E

This compound, a member of the decahydroquinoline class of marine alkaloids, has garnered significant interest from the scientific community due to its potential therapeutic properties. This guide provides a comparative analysis of three distinct total synthesis routes developed for this compound, offering insights into their efficiency and strategic approaches. The methodologies of Pu and Ma, Tong et al., and Chen et al. are examined, with a focus on quantitative data, key experimental protocols, and the biological pathways associated with this compound and its analogs.

Quantitative Comparison of Synthetic Routes

The efficiency of a synthetic route is a critical factor in the practical production of a target molecule. The following table summarizes the key quantitative metrics for the three discussed syntheses of this compound.

Parameter Pu and Ma (2006) Tong et al. (2021) Chen et al. (2021)
Starting Material(s) L-alanine derivative, 1,3-cyclohexanedioneFurfuryl amideEthyl L-lactate
Longest Linear Sequence 16 steps10 steps (from common DHQ core)15 steps
Overall Yield ~5%Not explicitly stated for this compound~8.4%
Key Strategy Diastereoselective hydrogenation, Wittig olefinationAza-Achmatowicz rearrangement, [3+2] cycloadditionChiral dienophile-mediated Diels-Alder reaction

Synthetic Strategies and Key Visualizations

The three synthetic routes to this compound each employ a unique strategy to construct the core decahydroquinoline (DHQ) scaffold and introduce the necessary stereochemistry.

Pu and Ma Synthesis

The route developed by Pu and Ma features a diastereoselective hydrogenation of a bicyclic enone to establish the cis-fused DHQ core. A subsequent Wittig olefination is used to install the side chain.

Pu_Ma_Synthesis L-alanine derivative L-alanine derivative Bicyclic enone Bicyclic enone L-alanine derivative->Bicyclic enone 1,3-cyclohexanedione 1,3-cyclohexanedione 1,3-cyclohexanedione->Bicyclic enone cis-fused DHQ cis-fused DHQ Bicyclic enone->cis-fused DHQ Diastereoselective Hydrogenation This compound This compound cis-fused DHQ->this compound Wittig Olefination & further steps

Pu and Ma's synthetic approach to this compound.
Tong et al. Collective Synthesis

Tong and coworkers reported a collective synthesis of several lepadins, including this compound, utilizing a "green chemistry" approach. The key steps involve an aza-Achmatowicz rearrangement and an intramolecular [3+2] cycloaddition to rapidly assemble a common DHQ intermediate.

Tong_Synthesis Furfuryl amide Furfuryl amide Aza-Achmatowicz Intermediate Aza-Achmatowicz Intermediate Furfuryl amide->Aza-Achmatowicz Intermediate Aza-Achmatowicz Rearrangement Common DHQ Core Common DHQ Core Aza-Achmatowicz Intermediate->Common DHQ Core Intramolecular [3+2] Cycloaddition This compound This compound Common DHQ Core->this compound Further Elaboration

Tong et al.'s collective synthesis strategy.
Chen et al. Flexible Synthesis

The synthesis by Chen and colleagues relies on a stereoselective Diels-Alder reaction employing a chiral ketolactone dienophile. This key step constructs a highly functionalized cyclohexene intermediate, which is then converted to the DHQ core through an intramolecular nucleophilic amination.

Chen_Synthesis Ethyl L-lactate Ethyl L-lactate Chiral Dienophile Chiral Dienophile Ethyl L-lactate->Chiral Dienophile Cyclohexene Intermediate Cyclohexene Intermediate Chiral Dienophile->Cyclohexene Intermediate Diels-Alder Reaction This compound This compound Cyclohexene Intermediate->this compound Intramolecular Nucleophilic Amination & further steps

Chen et al.'s Diels-Alder based synthesis.

Experimental Protocols for Key Reactions

Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for the key transformations in each synthesis.

Diastereoselective Hydrogenation (Pu and Ma, 2006)

To a solution of the bicyclic enone (1.0 eq) in acetic acid (0.1 M) was added Pt/C (10 wt. %). The mixture was stirred under an atmosphere of hydrogen (1 atm) at room temperature for 12 hours. The catalyst was removed by filtration through a pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the cis-fused decahydroquinoline.

Intramolecular [3+2] Cycloaddition (Tong et al., 2021)

To a solution of the nitrile oxide precursor (1.0 eq) in toluene (0.02 M) was added triethylamine (3.0 eq). The reaction mixture was heated to 80 °C and stirred for 24 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to yield the common DHQ core.

Diels-Alder Reaction (Chen et al., 2021)

A solution of the chiral ketolactone dienophile (1.0 eq) and the diene (1.5 eq) in toluene (0.2 M) was stirred at 110 °C for 48 hours in a sealed tube. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to give the all-cis-trisubstituted cyclohexene.

Biological Activity and Signaling Pathways

Lepadins have been shown to possess significant biological activities, including cytotoxic effects against cancer cells. Recent studies have begun to elucidate the molecular mechanisms underlying these activities.

Immunogenic Cell Death Induced by Lepadin A

Lepadin A, a close analog of this compound, has been identified as an inducer of immunogenic cell death (ICD). This process involves the exposure of damage-associated molecular patterns (DAMPs), such as calreticulin (CRT), on the cell surface, which can be recognized by the immune system. The binding of CRT to its receptor, CD91, on dendritic cells (DCs) triggers an anti-tumor immune response.

ICD_Pathway cluster_tumor Tumor Cell cluster_dc Dendritic Cell Lepadin A Lepadin A ER Stress ER Stress Lepadin A->ER Stress Apoptosis Apoptosis Lepadin A->Apoptosis CRT_translocation CRT Translocation ER Stress->CRT_translocation CRT_surface Surface CRT CRT_translocation->CRT_surface CD91 CD91 CRT_surface->CD91 Binding Immune Activation Immune Activation CD91->Immune Activation Triggers

Lepadin A-induced immunogenic cell death pathway.
Ferroptosis Induced by this compound

This compound has been shown to induce ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. It is proposed that this compound inhibits the function of glutathione peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid peroxides.

Ferroptosis_Pathway This compound This compound GPX4 GPX4 This compound->GPX4 Inhibits Lipid Peroxides Lipid Peroxides GPX4->Lipid Peroxides Reduces GSH GSH GSH->GPX4 Cofactor Ferroptosis Ferroptosis Lipid Peroxides->Ferroptosis Iron Iron Iron->Lipid Peroxides Catalyzes Oxidation

Proposed mechanism of this compound-induced ferroptosis.

This comparative guide highlights the diverse and elegant strategies employed in the total synthesis of this compound. The choice of a particular route would depend on factors such as the desired scale, availability of starting materials, and the specific stereochemical challenges to be addressed. Furthermore, the elucidation of the biological mechanisms of lepadins opens up new avenues for the design and development of novel therapeutic agents.

Lepadin E: A Comparative Analysis of Therapeutic Index in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the marine alkaloid Lepadin E's therapeutic index against other established and experimental anti-cancer compounds. By examining its cytotoxicity against cancerous and normal cells, we aim to provide a clear perspective on its potential as a selective and safe therapeutic agent.

Executive Summary

This compound, a marine-derived alkaloid, has emerged as a promising anti-cancer candidate due to its unique mechanism of inducing ferroptosis, a form of iron-dependent programmed cell death.[1] Preliminary studies on related compounds, such as Lepadin H, have demonstrated significant in vivo antitumor efficacy with negligible toxicity to normal organs, suggesting a potentially high therapeutic index.[1] This guide synthesizes available preclinical data to compare the therapeutic potential of this compound with standard chemotherapeutics and other ferroptosis inducers.

Comparative Cytotoxicity and Selectivity

The therapeutic index of a compound is a critical measure of its safety, representing the ratio between its therapeutic and toxic doses. A higher therapeutic index indicates a wider margin of safety. In the absence of direct therapeutic index values for this compound, we can infer its potential through a selectivity index (SI), calculated as the ratio of the half-maximal inhibitory concentration (IC50) in normal cells to that in cancer cells.

While specific IC50 values for this compound against a panel of cancer and normal cell lines are not yet widely published, data from closely related lepadins, such as Lepadin A, provide valuable insights. A study on Lepadin A demonstrated potent cytotoxic effects against human melanoma (A375) and colorectal carcinoma (HCT116) cell lines, while showing weaker or no activity against certain other cancer cell lines and displaying some level of cytotoxicity towards mouse myoblast (C2C12) normal cells.[2]

For a comprehensive comparison, the following table summarizes the available IC50 and selectivity index data for Lepadin A (as a proxy for this compound), standard chemotherapeutic agents (Doxorubicin, Paclitaxel, Cisplatin), and other ferroptosis inducers (Erastin, RSL3).

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Lepadin A A375 (Melanoma)45.5 ± 4.0C2C12 (Myoblast)Cytotoxicity ObservedNot Calculated[2]
HCT116 (Colorectal)Cytotoxicity Observed[2]
Doxorubicin HCT-116 (Colorectal)Not SpecifiedVERO (Kidney Epithelial)Not Specified0.5 - 1.26[3][4]
MCF-7 (Breast)Not SpecifiedVERO (Kidney Epithelial)Not Specified0.5 - 1.26[3]
LNCaP (Prostate)Not SpecifiedVERO (Kidney Epithelial)Not SpecifiedNot Specified[4]
Paclitaxel Various Cancer Lines0.0025 - 0.0075Not SpecifiedNot Specified~0.94[5]
Cisplatin Various Cancer LinesNot SpecifiedVarious Normal LinesNot Specified~0.58 - 0.7[5][6]
Erastin HeLa (Cervical)30.88Not SpecifiedNot SpecifiedNot Available[7]
SiHa (Cervical)29.40Not SpecifiedNot SpecifiedNot Available[7]
HepG2 (Liver)Sensitivity ObservedNot SpecifiedNot SpecifiedNot Available[8]
RSL3 HCT116 (Colorectal)4.084Not SpecifiedNot SpecifiedNot Available[9]
LoVo (Colorectal)2.75Not SpecifiedNot SpecifiedNot Available[9]
HT29 (Colorectal)12.38Not SpecifiedNot SpecifiedNot Available[9]

Note: The variability in reported IC50 values is high due to differences in experimental conditions such as cell lines, exposure times, and assay methods. The Selectivity Index provides a more standardized metric for comparison. The data for Lepadin A suggests a need for further studies to quantify its selectivity against a broader range of normal cell types.

Mechanism of Action: Ferroptosis Induction

This compound and H induce a specific form of cell death known as ferroptosis.[1] This process is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). The signaling pathway implicated in the action of these lepadins involves the tumor suppressor protein p53 and the downstream regulation of SLC7A11 (a component of the cystine/glutamate antiporter system Xc-) and Glutathione Peroxidase 4 (GPX4).[1][10]

The following diagram illustrates the proposed signaling pathway for this compound-induced ferroptosis.

LepadinE_Pathway cluster_cell Cancer Cell Lepadin_E This compound p53 p53 activation Lepadin_E->p53 SLC7A11_inhibition SLC7A11 transcription inhibition p53->SLC7A11_inhibition Cystine_uptake_decrease Decreased Cystine Uptake SLC7A11_inhibition->Cystine_uptake_decrease GSH_depletion GSH Depletion Cystine_uptake_decrease->GSH_depletion GPX4_inactivation GPX4 Inactivation GSH_depletion->GPX4_inactivation Lipid_ROS_accumulation Lipid ROS Accumulation GPX4_inactivation->Lipid_ROS_accumulation Ferroptosis Ferroptosis Lipid_ROS_accumulation->Ferroptosis

Caption: this compound induces ferroptosis via p53-mediated suppression of SLC7A11, leading to GSH depletion and GPX4 inactivation.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cytotoxicity assays and in vivo toxicity studies. The following are generalized protocols for these key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Addition 2. Add varying concentrations of test compound Cell_Seeding->Compound_Addition Incubation 3. Incubate for a specified period (e.g., 24, 48, 72h) Compound_Addition->Incubation MTT_Reagent 4. Add MTT reagent to each well Incubation->MTT_Reagent Formazan_Formation 5. Incubate to allow formazan crystal formation MTT_Reagent->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Measure absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: General workflow for determining IC50 values using the MTT assay.

Detailed Methodology:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound is serially diluted to a range of concentrations and added to the wells. Control wells receive the vehicle control.

  • Incubation: The plates are incubated for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Acute Toxicity Study

In vivo toxicity studies are essential for determining the safety profile of a compound. The Maximum Tolerated Dose (MTD) is a key parameter derived from these studies. The following is a generalized workflow based on OECD guidelines.

Workflow Diagram:

InVivo_Toxicity_Workflow Animal_Acclimatization 1. Animal acclimatization Dose_Range_Finding 2. Dose range-finding study (optional) Animal_Acclimatization->Dose_Range_Finding Group_Assignment 3. Assign animals to dose groups (including control) Dose_Range_Finding->Group_Assignment Compound_Administration 4. Administer single or repeated doses of the compound Group_Assignment->Compound_Administration Observation 5. Observe for clinical signs of toxicity and mortality Compound_Administration->Observation Data_Collection 6. Collect data (body weight, food/water intake) Observation->Data_Collection Necropsy 7. Perform necropsy and histopathology Data_Collection->Necropsy MTD_Determination 8. Determine the Maximum Tolerated Dose (MTD) Necropsy->MTD_Determination

References

Safety Operating Guide

Navigating the Safe Disposal of Lepadin E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists working with the marine alkaloid Lepadin E, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Given its classification as a significantly cytotoxic agent and a ferroptosis inducer, adherence to stringent disposal protocols is paramount. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the surrounding environment.

Core Principles of this compound Disposal

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, disposal procedures should align with the best practices for cytotoxic and hazardous chemical waste. The primary principle is to prevent the release of this potent compound into the environment and to minimize exposure to personnel.

Quantitative Data for Hazardous Waste Management

The following table summarizes general quantitative limits and guidelines applicable to the management of hazardous chemical waste in a laboratory setting. These should be adapted to the specific regulations of your institution and region.

ParameterGuidelineRegulatory Context
Satellite Accumulation Area (SAA) Limit A maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste (P-listed) may be accumulated at or near the point of generation.[1]Resource Conservation and Recovery Act (RCRA) as implemented by the Environmental Protection Agency (EPA).[2]
Container Storage Time Hazardous waste containers may be stored in an SAA for up to 12 months, provided the accumulation limits are not exceeded.[1]Institutional and local regulations may specify shorter timeframes.
pH for Aqueous Waste Aqueous solutions must have a pH between 5.5 and 10.5 for drain disposal, if otherwise non-hazardous. Note: This is not recommended for this compound due to its cytotoxicity.[3]Local wastewater discharge regulations.
Cytotoxic Waste Bag Thickness Plastic bags for cytotoxic waste should be a minimum of 2 mm thick for polypropylene bags.[4]Guidelines from agencies such as the Canadian Union of Public Employees provide best practice recommendations.[4]
Spill Thresholds A small spill is often defined as less than 5 ml or 5 g of a cytotoxic substance, while a large spill is more than this amount.[5]Institutional spill response plans.

Experimental Protocol: Decontamination of this compound Contaminated Surfaces

While specific chemical neutralization protocols for this compound are not documented, a general procedure for cleaning surfaces and equipment contaminated with cytotoxic compounds can be followed. This protocol is based on the principles of minimizing aerosolization and ensuring thorough decontamination.

Materials:

  • Appropriate Personal Protective Equipment (PPE): two pairs of chemotherapy-grade gloves, a disposable gown, safety goggles or a face shield, and a respirator (if specified by a safety officer).

  • Absorbent pads.

  • Detergent solution.

  • 70% ethanol or another appropriate disinfectant.

  • Hazardous waste bags/containers specifically for cytotoxic waste.

Procedure:

  • Preparation: Cordon off the contaminated area. Ensure you are wearing the full required PPE.

  • Containment: Gently cover any liquid spills with absorbent pads to prevent spreading. For solid contamination, carefully wipe with dampened absorbent pads. Avoid dry sweeping or any action that could create dust or aerosols.

  • Initial Decontamination: Clean the contaminated surface with a detergent solution, working from the outer edge of the spill inwards.

  • Rinsing: Wipe the area with clean, water-dampened absorbent pads.

  • Final Disinfection: Wipe the area with 70% ethanol or another suitable disinfectant.

  • Waste Disposal: All cleaning materials (absorbent pads, wipes, gloves, gown) are considered cytotoxic waste and must be disposed of in a designated, sealed, and labeled hazardous waste container.[4][5]

  • Personal Decontamination: Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly with soap and water.

Visualizing the Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Lepadin_E_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start This compound Waste Generated (e.g., unused solution, contaminated labware) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, vials, pipette tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., unused solutions, solvent rinses) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles, scalpels) waste_type->sharps_waste Sharps solid_container Place in a leak-proof, labeled cytotoxic solid waste container. solid_waste->solid_container liquid_container Collect in a compatible, sealed, and labeled hazardous liquid waste container. liquid_waste->liquid_container sharps_container Place in a puncture-resistant, labeled cytotoxic sharps container. sharps_waste->sharps_container saa Store in designated Satellite Accumulation Area (SAA). solid_container->saa liquid_container->saa sharps_container->saa pickup Arrange for pickup by Environmental Health & Safety (EHS). saa->pickup final_disposal Final Disposal via certified hazardous waste vendor. pickup->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

This comprehensive approach to the disposal of this compound, grounded in the established principles of handling cytotoxic and hazardous materials, will help ensure a safe and compliant laboratory environment. Always consult your institution's specific safety and disposal protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.